p-Anisic acid-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to p-Anisic Acid-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of p-Anisic acid-d4. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize stable isotope-labeled compounds. This document includes detailed data, experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Core Chemical Properties
This compound, also known as 4-Methoxybenzoic acid-d4, is the deuterated form of p-Anisic acid.[1] The incorporation of four deuterium atoms on the methoxy group results in a higher molecular weight compared to its non-deuterated counterpart. This key difference allows for its use as an internal standard in quantitative mass spectrometry-based assays.[1] Deuterium-labeled compounds are considered the gold standard for such applications as they exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and demonstrating similar ionization efficiency.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and its non-deuterated analog, p-Anisic acid.
| Property | This compound | p-Anisic acid |
| Molecular Formula | C₈H₄D₄O₃ | C₈H₈O₃[2] |
| Molecular Weight | 156.17 g/mol | 152.15 g/mol [3] |
| CAS Number | 152404-46-1[1] | 100-09-4 |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | 182-185 °C (lit.) | 182-185 °C (lit.) |
| Boiling Point | 275-280 °C | 275-280 °C |
| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in hot water. Insoluble in cold water. | Freely soluble in alcohol, chloroform, diethyl ether, and ethyl acetate. Soluble in boiling water. Sparingly soluble in water (1 part per 2500). |
| pKa | ~4.47 | 4.47 |
Chemical Structure
This compound consists of a benzene ring substituted with a carboxylic acid group and a deuterated methoxy group (-OCD₃) at the para (4) position. The four deuterium atoms replace the hydrogen atoms of the methyl group in the methoxy moiety.
Chemical Name: 4-(Methoxy-d4)benzoic acid
Synonyms: this compound, 4-Methoxybenzoic acid-d4, Draconic acid-d4
Synthesis
The synthesis of p-Anisic acid is typically achieved through the oxidation of anethole or p-methoxyacetophenone. One common industrial method involves the catalytic oxidation of p-methoxytoluene.
A laboratory-scale synthesis of p-Anisic acid can be performed via the hydrolysis of methyl p-anisate. A green and efficient method has been reported involving the hydrolysis of commercially available methyl paraben. The synthesis of the deuterated analog, this compound, would follow a similar synthetic route, utilizing a deuterated starting material, such as methanol-d4, in the appropriate step to introduce the deuterated methoxy group.
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of p-Anisic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are generalized experimental protocols that can be adapted for this purpose.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of p-Anisic acid from plasma or serum samples.
-
To 100 µL of the plasma or serum sample in a microcentrifuge tube, add 10 µL of a known concentration of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge again to remove any remaining particulates.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of p-Anisic acid.
-
LC System: UHPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate to the initial conditions.
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both p-Anisic acid and this compound need to be determined and optimized on the specific instrument.
-
p-Anisic acid (Analyte): The precursor ion will be [M-H]⁻, which is m/z 151.1. The product ions will result from the fragmentation of the precursor.
-
This compound (Internal Standard): The precursor ion will be [M-H]⁻, which is m/z 155.2. The product ions will be monitored similarly.
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximal signal intensity.
Metabolism
The metabolism of p-Anisic acid in rats has been studied, and it is expected that the metabolic fate of this compound would be similar, although potential kinetic isotope effects may alter the rate of metabolism. The primary metabolic pathway involves O-demethylation to form p-hydroxybenzoic acid (pHBA). Both p-Anisic acid and its metabolite, pHBA, can then undergo phase II conjugation reactions, primarily with glucuronic acid and glycine, to form more water-soluble compounds that are readily excreted in the urine.
Caption: Metabolic pathway of p-Anisic acid.
Experimental Workflow and Logical Relationships
The use of this compound as an internal standard is a critical component of a robust quantitative bioanalytical workflow. The following diagram illustrates the logical steps involved in a typical LC-MS/MS experiment for the quantification of p-Anisic acid in a biological matrix.
Caption: Workflow for quantitative analysis using an internal standard.
References
p-Anisic Acid-d4: A Technical Guide for Researchers in Quantitative Analysis and Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core applications of p-Anisic acid-d4 in scientific research, with a primary focus on its role as an internal standard in quantitative mass spectrometry and its potential as a tracer in metabolic studies. This document provides structured data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in a laboratory setting.
Core Applications of this compound
This compound is the deuterium-labeled form of p-Anisic acid (4-methoxybenzoic acid). The incorporation of four deuterium atoms results in a stable, heavier isotopologue of the parent compound, making it an invaluable tool in modern analytical and metabolic research.
Internal Standard for Quantitative Analysis
The most prevalent application of this compound is as an internal standard (IS) for the accurate quantification of unlabeled p-Anisic acid in complex biological and environmental matrices.[1] The principle of this application lies in the near-identical chemical and physical properties of the deuterated and non-deuterated forms. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in mass spectrometry.[2][3] Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally, allowing for reliable and accurate quantification.[3] This technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis.
Stable isotope-labeled standards like this compound are particularly crucial for mitigating matrix effects, a common challenge in bioanalysis where components of a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[4]
Tracer for Metabolic and Pharmacokinetic Studies
Deuterium-labeled compounds, including this compound, can be used as tracers to investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent compound in vivo and in vitro. By introducing this compound into a biological system, researchers can track its metabolic fate by identifying its deuterated metabolites using mass spectrometry. This approach provides valuable insights into metabolic pathways and the pharmacokinetic profile of p-Anisic acid.
Quantitative Data
The following table summarizes key quantitative specifications and typical experimental parameters for this compound.
| Parameter | Typical Value/Range | Notes |
| Chemical Formula | C₈H₄D₄O₃ | |
| Molecular Weight | 156.17 g/mol | Compared to 152.15 g/mol for unlabeled p-Anisic acid. |
| Isotopic Purity | ≥ 98% | The percentage of the compound that is deuterated. |
| Chemical Purity | ≥ 98% | The percentage of the compound that is chemically p-Anisic acid. |
| Internal Standard Stock | 1 mg/mL in methanol or acetonitrile | Stored at -20°C. |
| Working Concentration | 10 - 100 ng/mL | The concentration of the internal standard added to the samples. |
| Calibration Curve Range | 1 - 1000 ng/mL | The range of concentrations of unlabeled p-Anisic acid used to create the standard curve. |
| Mass Transition (MRM) | Analyte dependent | Specific to the mass spectrometer and ionization method used. A 4 Dalton mass difference is expected. |
Experimental Protocols
Quantification of p-Anisic Acid in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of p-Anisic acid in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
p-Anisic acid (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank, pooled)
-
Protein precipitation plates or microcentrifuge tubes
2. Standard Solution Preparation:
-
p-Anisic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-Anisic acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the p-Anisic acid stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control samples to room temperature.
-
To 100 µL of each sample, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate p-Anisic acid from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
p-Anisic acid transition: e.g., m/z 151.1 -> 92.1
-
This compound transition: e.g., m/z 155.1 -> 96.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of p-Anisic acid to this compound against the concentration of the calibration standards.
-
Determine the concentration of p-Anisic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Workflow for Quantitative Analysis
Caption: Workflow for the quantification of p-Anisic acid using this compound as an internal standard.
Hypothetical Metabolic Pathway of p-Anisic Acid
Caption: A hypothetical metabolic pathway for this compound in a biological system.
References
An In-Depth Technical Guide to the Physical Characteristics of p-Anisic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisic acid-d4, also known as 4-Methoxybenzoic acid-d4, is the deuterated form of p-Anisic acid. It is a stable, isotopically labeled compound where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its non-labeled counterpart, p-Anisic acid, is a naturally occurring compound found in anise and possesses antiseptic, anti-bacterial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive overview of the core physical characteristics of this compound, relevant experimental protocols, and its application workflow.
Core Physical and Chemical Properties
The physical properties of this compound are nearly identical to its non-deuterated analog, with the primary difference being its molecular weight due to the presence of deuterium.
| Property | Data |
| IUPAC Name | 4-Methoxybenzoic acid-d4 |
| Synonyms | This compound, Draconic acid-d4 |
| CAS Number | 152404-46-1 |
| Chemical Formula | C₈H₄D₄O₃ |
| Molecular Weight | 156.17 g/mol (Calculated) |
| Appearance | White crystalline solid. |
| Melting Point | 182-185 °C. |
| Boiling Point | 275-280 °C. |
| Acidity (pKa) | 4.47 |
| Purity | Typically ≥98% |
Solubility Profile
Solubility is a critical parameter for the application of this compound as an internal standard in various analytical matrices.
| Solvent | Solubility Description |
| Water | Insoluble in cold water; slightly soluble in hot water (approx. 0.3 g/L at 20°C). |
| Alcohols | Highly soluble. |
| Ether | Soluble. |
| Ethyl Acetate | Soluble. |
| Chloroform | Soluble. |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of this compound.
Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
-
Methodology:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent.
-
Load a small, packed amount of the crystalline sample into a capillary tube, sealed at one end.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For p-Anisic acid, this is consistently reported as 182-185 °C.
-
Solubility Assessment
-
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
-
Methodology:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.
-
Add a measured volume of the solvent of interest (e.g., 1 mL of water, ethanol, or ethyl acetate) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Visually inspect the solution for any undissolved solid. If fully dissolved, the compound is considered soluble under these conditions.
-
For quantitative assessment, continue adding known amounts of the solute to a known volume of solvent until saturation is reached (a persistent solid is observed). The concentration at this point is the solubility.
-
Application as an Internal Standard in LC-MS/MS
-
Objective: To use a known concentration of this compound to accurately quantify a target analyte in a complex matrix (e.g., plasma).
-
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the target analyte and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Calibration Curve: Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with varying known concentrations of the target analyte and a single, constant concentration of the this compound internal standard.
-
Sample Preparation: To the unknown sample (e.g., patient plasma), add the same constant concentration of the this compound internal standard.
-
Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from all samples (calibration standards and unknown).
-
LC-MS/MS Analysis: Inject the extracted samples into an LC-MS/MS system. Develop a chromatographic method to separate the analyte from the internal standard and a mass spectrometric method (e.g., Multiple Reaction Monitoring, MRM) to detect and quantify both compounds.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard for all samples. Plot the peak area ratios of the calibration standards against their concentrations to generate a calibration curve. Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the curve.
-
Workflow Visualization
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative bioanalytical assay.
Caption: Workflow for analyte quantification using this compound as an internal standard.
References
An In-Depth Technical Guide to the Synthesis and Purification of p-Anisic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of p-Anisic acid-d4 (4-Methoxybenzoic acid-d4), a deuterated analog of p-Anisic acid. This isotopically labeled compound serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) in various research and drug development applications.[1] This document outlines potential synthetic routes, detailed experimental protocols, purification techniques, and methods for characterization.
Introduction to this compound
p-Anisic acid, also known as 4-methoxybenzoic acid, is a naturally occurring compound found in anise and is utilized for its antiseptic properties and as an intermediate in the synthesis of more complex organic molecules.[2][3] Its deuterated form, this compound, where four hydrogen atoms on the aromatic ring are replaced by deuterium, is a stable, non-radioactive isotopologue. The increased mass of deuterium provides a distinct mass spectrometric signature, making it an ideal internal standard for accurately quantifying the non-deuterated form in biological matrices and other complex samples. The molecular formula for this compound is C8H4D4O3.[1]
Synthesis of this compound
-
Method 1: Catalytic Hydrogen-Deuterium (H-D) Exchange of p-Anisic Acid. This is a direct approach where p-Anisic acid is subjected to a deuterated environment in the presence of a suitable catalyst.
-
Method 2: Synthesis from a Deuterated Precursor. This multi-step approach involves the synthesis of p-Anisic acid from a commercially available or synthesized deuterated starting material.
Method 1: Catalytic H-D Exchange
This method leverages the reversible activation of C-H bonds on an aromatic ring by a metal catalyst to facilitate exchange with deuterium from a deuterium source.
Reaction Scheme:
Experimental Protocol (Proposed):
-
Catalyst Activation: In a pressure-resistant vessel, add p-Anisic acid and a catalyst such as 10% Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C). The typical substrate-to-catalyst ratio is 10:1 by weight.
-
Deuterium Source: Add a suitable deuterium source, such as deuterium oxide (D₂O), to the vessel. The D₂O should be in large excess to drive the equilibrium towards the deuterated product.
-
Reaction Conditions: Seal the vessel and heat it to a temperature ranging from 80°C to 150°C. The reaction may require several hours to days to achieve a high level of deuteration. The progress of the reaction can be monitored by taking small aliquots and analyzing them by NMR or MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Filter the reaction mixture to remove the catalyst. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
Isolation: Collect the precipitated product by vacuum filtration and wash with cold D₂O to remove any residual acid. The product is then dried under vacuum.
Logical Workflow for Catalytic H-D Exchange:
Caption: Workflow for the synthesis of this compound via catalytic H-D exchange.
Method 2: Synthesis from a Deuterated Precursor
This method adapts a known synthesis of p-Anisic acid, starting with a deuterated analog of a key intermediate. A feasible route is the hydrolysis of methyl p-anisate-d4, which can be synthesized from a deuterated phenol.
Reaction Scheme:
-
Methylation of Phenol-d5:
-
Friedel-Crafts Acylation of Anisole-d5:
-
Haloform Reaction of 4-Methoxyacetophenone-d4:
-
Acidification to this compound:
Experimental Protocol (Adapted from the synthesis of p-Anisic acid):
A detailed protocol for the synthesis of non-deuterated p-Anisic acid from methyl paraben has been reported with high yields.[4] This could be adapted using a deuterated starting material.
Logical Workflow for Synthesis from a Deuterated Precursor:
Caption: Multi-step synthesis of this compound from a deuterated precursor.
Purification of this compound
Purification is a critical step to ensure the isotopic enrichment and chemical purity of the final product. The two most common methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is crucial and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol:
-
Solvent Selection: Based on the solubility of p-Anisic acid, a mixture of ethanol and water is a suitable solvent system.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Column Chromatography
For removing impurities with similar solubility profiles, column chromatography is the preferred method.
Experimental Protocol:
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable mobile phase, such as a mixture of hexanes and ethyl acetate. The polarity of the mobile phase can be gradually increased to facilitate the separation of the desired compound from impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow:
Caption: General purification workflow for this compound.
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Quantitative Data
While specific yield and purity data for the synthesis of this compound are not publicly available, the synthesis of non-deuterated p-Anisic acid from methyl paraben has been reported with a yield of 99.67%. The expected yield for the deuterated analog would depend on the efficiency of the deuteration step or the yields of the preceding steps if a deuterated precursor is used.
| Parameter | Non-deuterated p-Anisic Acid | This compound (Expected) |
| Molecular Formula | C₈H₈O₃ | C₈H₄D₄O₃ |
| Molar Mass | 152.15 g/mol | 156.17 g/mol |
| Melting Point | 182-185 °C | Similar to non-deuterated form |
| Appearance | White crystalline solid | White crystalline solid |
| Purity | >99% (achievable) | >98% isotopic purity |
| Yield (from Methyl Paraben) | 99.67% | Dependent on synthetic route |
Spectroscopic Data
Mass Spectrometry (MS):
Mass spectrometry is a key technique to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound should be observed at m/z = 156, which is 4 units higher than that of the non-deuterated compound (m/z = 152).
-
p-Anisic acid (non-deuterated): [M]+ at m/z 152.
-
This compound (expected): [M]+ at m/z 156.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for confirming the positions of deuterium incorporation and assessing the isotopic purity.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons should be significantly diminished or absent, depending on the level of deuteration. The singlet for the methoxy protons (-OCH₃) at approximately 3.8 ppm and the acidic proton of the carboxylic acid group (which may be a broad singlet) should remain.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their intensity will be lower compared to the non-deuterated analog.
Reference Spectroscopic Data for non-deuterated p-Anisic Acid:
| ¹H NMR (CDCl₃, 300 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 | d | 2H | Ar-H | |
| 6.95 | d | 2H | Ar-H | |
| 3.88 | s | 3H | -OCH₃ |
| ¹³C NMR (CDCl₃, 75 MHz) | Chemical Shift (δ, ppm) | Assignment |
| 171.8 | C=O | |
| 163.7 | C-OCH₃ | |
| 132.0 | Ar-C | |
| 123.3 | Ar-C | |
| 113.8 | Ar-C | |
| 55.4 | -OCH₃ |
(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.)
Conclusion
This technical guide outlines the key considerations for the synthesis and purification of this compound. While a definitive, published protocol is not available, the proposed methods based on catalytic H-D exchange and synthesis from deuterated precursors provide viable pathways for obtaining this valuable internal standard. Careful execution of the synthesis and purification steps, followed by thorough characterization using MS and NMR, is crucial for ensuring the high chemical and isotopic purity required for its intended applications in research and development.
References
p-Anisic acid-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the deuterated form of p-Anisic acid, p-Anisic acid-d4. It includes key chemical data, detailed experimental protocols for its primary application as an internal standard, and an exploration of the potential biological signaling pathways influenced by its non-deuterated counterpart.
Core Chemical Data
This compound, also known as 4-Methoxybenzoic acid-d4, is a stable isotope-labeled version of p-Anisic acid. The deuterium labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses.
| Property | Value |
| CAS Number | 152404-46-1 |
| Molecular Formula | C₈H₄D₄O₃ |
| Molecular Weight | 156.17 g/mol |
| Synonyms | 4-Methoxybenzoic-2,3,5,6-d4 Acid, Draconic acid-d4 |
Application in Quantitative Analysis: Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the accuracy and precision of the quantification of p-Anisic acid in various biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Quantification of p-Anisic Acid
This protocol provides a general framework for the quantification of p-Anisic acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard. Optimization of specific parameters may be required for different instruments and matrices.
1. Sample Preparation:
-
Spiking: To 100 µL of the biological sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | p-Anisic acid: To be determined based on parent compoundthis compound: To be determined based on deuterated compound |
| Collision Energy | Optimize for each transition |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of p-Anisic acid to this compound against the concentration of p-Anisic acid standards.
-
Determine the concentration of p-Anisic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental workflow for LC-MS/MS quantification.
Biological Signaling Pathways of p-Anisic Acid
While this compound is primarily used as a research tool, its non-deuterated counterpart, p-Anisic acid, exhibits biological activities and may influence cellular signaling pathways. The following diagrams illustrate putative pathways based on existing research.
Inhibition of Tyrosinase and Melanin Synthesis
p-Anisic acid has been shown to be a noncompetitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1][2] This inhibition leads to a reduction in the production of melanin.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[2] An internal standard is a compound with physicochemical properties similar to the analyte that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[3] Its primary role is to compensate for variability that can occur during sample preparation, extraction, and analysis.[3]
Key Advantages:
-
Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency because the isotopic substitution has a minimal impact on the molecule's ionization potential.
-
Correction for Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because a deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of matrix effects, allowing for accurate correction and more reliable quantification.
-
Compensation for Sample Preparation Variability: Losses can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since the deuterated standard is added at the beginning of this process, it will be lost to the same extent as the analyte, ensuring that the ratio of analyte to internal standard remains constant.
Data Presentation: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.
Table 1: Comparison of Assay Precision for Everolimus Quantification
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 |
Table 2: Comparison of Assay Accuracy and Precision in the Presence of Matrix Effects
| Internal Standard Type | Analyte | Accuracy (% Nominal) | Precision (%CV) |
| Deuterated | Mycotoxin A | 95-105 | < 10 |
| Pesticide B | 92-108 | < 12 | |
| Non-Deuterated (Analog) | Mycotoxin A | 70-130 | > 20 |
| Pesticide B | 65-140 | > 25 |
Table 3: Validation Summary for Venetoclax Quantification in Human Plasma using a Deuterated (D8) Internal Standard
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
Experimental Protocols
The following sections provide detailed methodologies for common experiments in bioanalysis using deuterated internal standards.
Protocol 1: Quantification of a Small Molecule Drug in Human Plasma by Protein Precipitation (PPT)
This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.
1. Preparation of Stock and Working Solutions:
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 methanol:water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.
2. Sample Preparation:
-
Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma), calibration standard, or quality control sample.
-
Addition of Internal Standard: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.
-
Vortexing: Briefly vortex the sample to ensure homogeneity.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrument Parameters:
-
LC System: UHPLC System
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.
-
Protocol 2: Quantification of Rosuvastatin in Human Plasma by Solid-Phase Extraction (SPE)
This protocol describes a sensitive and selective LC-MS/MS method for the quantification of rosuvastatin in human plasma using its deuterated analogue, rosuvastatin-d6, as the internal standard.
1. Materials and Reagents:
-
Rosuvastatin reference standard
-
Rosuvastatin-d6 (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile, Methanol, Formic acid, Water (all LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Stock and Working Solutions:
-
Prepare stock solutions of rosuvastatin and rosuvastatin-d6 in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and the internal standard by diluting the stock solutions.
3. Sample Preparation:
-
Sample Pre-treatment: To 100 µL of plasma sample, add the rosuvastatin-d6 internal standard working solution.
-
Loading: Load the pre-treated sample onto a conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.
4. LC-MS/MS Analysis:
-
Proceed with LC-MS/MS analysis using appropriate chromatographic conditions and mass spectrometric parameters for rosuvastatin and its deuterated internal standard.
Mandatory Visualizations
Experimental Workflows
Logical Relationships
References
Solubility Profile of p-Anisic Acid-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of p-Anisic acid-d4, a deuterated derivative of p-Anisic acid. Due to a lack of specific quantitative solubility data for the deuterated form in the public domain, this guide leverages available data for the non-deuterated p-Anisic acid as a close proxy. The minor isotopic substitution of deuterium for hydrogen is not expected to significantly alter the solubility characteristics in organic solvents.
Core Concepts and Solubility Overview
p-Anisic acid, also known as 4-methoxybenzoic acid, is a white crystalline solid.[1] Its solubility is dictated by its molecular structure, which includes a polar carboxylic acid group and a less polar methoxy-substituted benzene ring. This amphiphilic nature governs its miscibility in various solvents. Generally, p-Anisic acid exhibits high solubility in alcohols, ether, and ethyl acetate, while being poorly soluble in water.[1][2]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for p-Anisic acid. It is important to note that these values are for the non-deuterated form and should be considered as a strong estimation for this compound.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 0.3 g/L | 20 | [2][3] |
| Water | 1 part in 2500 parts water | Not Specified | |
| Hot Water | More soluble than in cold water | Boiling | |
| Alcohols (general) | Highly soluble | Not Specified | |
| Ethanol | Soluble | Not Specified | |
| Methanol | Soluble | Not Specified | |
| Ether | Soluble | Not Specified | |
| Ethyl Acetate | Soluble | Not Specified | |
| Chloroform | Soluble | Not Specified |
Experimental Protocol: Determining Solubility via the Saturation Shake-Flask Method
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent. This method is widely used for its simplicity and reliability.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Ethanol, Ethyl Acetate)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Calculation:
-
The determined concentration represents the saturation solubility of this compound in the specific solvent at the tested temperature. The results are typically expressed in mg/mL or g/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the saturation shake-flask method for determining solubility.
References
A Researcher's Guide to Commercial Suppliers of High-Purity p-Anisic Acid-d4 for Drug Development
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is critical for achieving accurate and reliable quantitative results in bioanalytical assays.[1] This in-depth technical guide focuses on p-Anisic acid-d4, a deuterated analog of p-Anisic acid, and provides a comprehensive overview of its commercial suppliers, the importance of isotopic purity, and general protocols for its application in mass spectrometry-based studies.
Introduction to this compound
This compound (4-Methoxybenzoic acid-d4) is the deuterium-labeled form of p-Anisic acid. The introduction of deuterium atoms creates a mass shift from the unlabeled endogenous compound, allowing for its use as an ideal internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity and co-elution with the analyte of interest, p-Anisic acid, allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Deuteration of drug molecules has gained significant attention in drug development, not only for creating reliable internal standards but also for its potential to favorably alter the pharmacokinetic and metabolic profiles of therapeutic agents.[1]
Commercial Suppliers of High-Purity this compound
Identifying a reliable commercial supplier for high-purity this compound is a crucial first step for any research application. While a comprehensive list of all potential suppliers is extensive, several reputable vendors specialize in stable isotope-labeled compounds. The following table summarizes some of the key suppliers in this market.
| Supplier | Website | Noteworthy Information |
| MedChemExpress | --INVALID-LINK-- | Offers this compound and provides a product data sheet. While a detailed Certificate of Analysis with isotopic purity is not publicly available, it is likely provided upon purchase. |
| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | A well-established supplier of complex organic chemicals, including a wide range of stable isotope-labeled compounds. They typically provide a comprehensive Certificate of Analysis with their products. |
| Cayman Chemical | --INVALID-LINK-- | Provides a range of biochemicals and research tools, including deuterated standards. Their Certificates of Analysis for similar products often specify the percentage of deuterated forms. |
| Santa Cruz Biotechnology | --INVALID-LINK-- | A large supplier of research reagents, including a variety of chemical compounds. A Certificate of Analysis is typically available for their products. |
| Alsachim, a Shimadzu Group Company | --INVALID-LINK-- | Specializes in the development and manufacturing of stable isotope-labeled internal standards for clinical chemistry, therapeutic drug monitoring, and research. They offer comprehensive analytical services. |
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase or upon receipt of the product. This document should provide critical data regarding the chemical and isotopic purity of the this compound.
Data Presentation: Understanding the Certificate of Analysis
The Certificate of Analysis is the primary source of quantitative data for your this compound internal standard. Below is a template table summarizing the key parameters that should be reviewed. For illustrative purposes, this table includes hypothetical but realistic data.
| Parameter | Specification | Hypothetical Value | Analytical Method |
| Chemical Identity | |||
| Compound Name | This compound | Confirmed | 1H NMR, 13C NMR, MS |
| CAS Number | 152404-46-1 | Confirmed | - |
| Molecular Formula | C₈H₄D₄O₃ | Confirmed | - |
| Molecular Weight | 156.19 g/mol | 156.19 | MS |
| Purity | |||
| Chemical Purity | ≥98% | 99.5% | HPLC |
| Isotopic Purity | |||
| Deuterium Enrichment | ≥98 atom % D | 99.2 atom % D | MS |
| Isotopic Distribution | |||
| d0 | ≤1% | 0.5% | MS |
| d1 | ≤1% | 0.8% | MS |
| d2 | ≤1% | 0.5% | MS |
| d3 | ≤2% | 1.0% | MS |
| d4 | ≥95% | 97.2% | MS |
Experimental Protocols: A General Guideline for Using this compound as an Internal Standard in LC-MS
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of p-Anisic acid in a biological matrix. This protocol should be optimized for the specific matrix and analytical instrumentation used in your laboratory.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of high-purity this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
This compound Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the same solvent to achieve the desired concentration for spiking into samples. The optimal concentration of the internal standard should be determined during method development and should be similar to the expected concentration of the analyte in the samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma, urine, or tissue homogenate) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution to each sample, calibrator, and quality control (QC) sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for the separation of p-Anisic acid.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor-to-product ion transitions for both p-Anisic acid and this compound.
-
p-Anisic acid: Monitor the transition from m/z 151.0 to a specific product ion.
-
This compound: Monitor the transition from m/z 155.0 to a corresponding product ion.
-
-
Mandatory Visualizations
Logical Workflow for Supplier Selection
Caption: A logical workflow for selecting a commercial supplier of this compound.
Experimental Workflow for Quantification using this compound
Caption: A typical experimental workflow for the quantification of an analyte using this compound as an internal standard.
References
A Technical Guide to the Natural Isotopic Abundance of p-Anisic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of p-Anisic acid. It details the methodologies used for isotopic analysis and presents the data in a clear, structured format to support research and development in pharmaceuticals and related fields.
Introduction to p-Anisic Acid and Isotopic Abundance
p-Anisic acid, also known as 4-methoxybenzoic acid, is an organic compound with the chemical formula C₈H₈O₃.[1][2][3][4] It is a white crystalline solid found naturally in anise and is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals.
The constituent elements of p-Anisic acid—Carbon, Hydrogen, and Oxygen—are composed of a mixture of stable isotopes. The natural abundance of these isotopes is a fundamental property that can be precisely measured. Isotopic analysis can provide insights into the origin, synthetic pathway, and metabolic fate of organic molecules.
Natural Abundance of Constituent Isotopes
The natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen are well-established. This data is crucial for the accurate interpretation of mass spectrometry results and for isotopic labeling studies.
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (Atom %) | Nuclear Spin (I) |
| Carbon | ¹²C | 12.000000 | 98.93 (8) | 0 |
| ¹³C | 13.003355 | 1.07 (8) | 1/2 | |
| Hydrogen | ¹H (Protium) | 1.007825 | >99.98 | 1/2 |
| ²H (Deuterium) | 2.014102 | ~0.0115 | 1 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 (16) | 0 |
| ¹⁷O | 16.999131 | 0.038 (1) | 5/2 | |
| ¹⁸O | 17.999160 | 0.205 (14) | 0 |
Table 1: Natural abundance of the stable isotopes of Carbon, Hydrogen, and Oxygen. Data sourced from various established scientific resources.
Experimental Protocols for Isotope Ratio Analysis
The determination of the natural isotopic abundance of p-Anisic acid is primarily achieved through Isotope Ratio Mass Spectrometry (IRMS). This technique allows for high-precision measurement of the ratios of stable isotopes.
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results.
-
Drying: The p-Anisic acid sample must be thoroughly dried to remove any residual water, which could interfere with the analysis, particularly for hydrogen and oxygen isotopes. This is typically achieved by placing the sample in a drying oven at 50-60°C for 24-48 hours or by using a freeze-dryer.
-
Grinding: To ensure homogeneity, the dried sample is ground into a fine, uniform powder. This can be accomplished using a mortar and pestle or a ball mill grinder.
-
Weighing: A precise amount of the powdered sample (typically in the milligram range) is weighed into a small tin or silver capsule using a microanalytical balance.
Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)
The prepared sample is introduced into an elemental analyzer coupled to an isotope ratio mass spectrometer.
-
Combustion/Pyrolysis:
-
For Carbon (¹³C/¹²C) and Nitrogen (if present): The sample is combusted at a high temperature (around 1000°C) in the presence of oxygen. This process converts the organic carbon into carbon dioxide (CO₂) gas.
-
For Hydrogen (²H/¹H) and Oxygen (¹⁸O/¹⁶O): The sample undergoes high-temperature pyrolysis (thermal conversion) at temperatures around 1300-1450°C in a reductive environment. This converts the hydrogen and oxygen in the sample into hydrogen gas (H₂) and carbon monoxide (CO) gas, respectively.
-
-
Gas Purification and Separation: The resulting gases (CO₂, H₂, CO) are passed through a series of traps and chromatographic columns to remove any impurities and to separate the gases from each other.
-
Introduction to IRMS: The purified gases are then introduced into the ion source of the mass spectrometer.
-
Ionization and Mass Analysis: In the ion source, the gas molecules are ionized. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ion beams are detected by a series of Faraday cups, which measure the intensity of each isotopic beam. The ratios of the ion currents (e.g., mass 45/44 for CO₂ to determine ¹³C/¹²C) are then used to calculate the isotopic composition.
Workflow for Isotopic Analysis of p-Anisic Acid
The following diagram illustrates the general workflow for determining the natural isotopic abundance of p-Anisic acid.
Caption: Experimental workflow for determining the natural isotopic abundance of p-Anisic acid.
Conclusion
The determination of the natural isotopic abundance of p-Anisic acid is a precise and valuable analytical technique. By following standardized experimental protocols, researchers can obtain high-quality data that can be applied to a wide range of scientific inquiries, from verifying the authenticity of raw materials to conducting advanced metabolic studies in drug development. This guide provides the foundational knowledge for undertaking such analyses.
References
A Comprehensive Technical Guide to the Safety of p-Anisic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety information for p-Anisic acid-d4 (4-Methoxybenzoic acid-d4). It is intended to furnish researchers, scientists, and drug development professionals with the critical data and procedural guidance necessary for its safe handling, storage, and disposal.
Introduction: this compound is the deuterated analogue of p-Anisic acid, a naturally occurring compound found in anise.[1][2][3] In research and drug development, deuterated compounds like this compound are valuable as internal standards for quantitative analysis or as tracers to study metabolic pathways.[1] While comprehensive safety data for the deuterated form is not extensively documented, the safety profile is considered analogous to that of the parent compound, p-Anisic acid (CAS No. 100-09-4), due to the negligible toxicological difference between hydrogen and deuterium isotopes. Therefore, the data presented herein is based on the Safety Data Sheet (SDS) information for non-deuterated p-Anisic acid.
Physical and Chemical Properties
p-Anisic acid is a white to light cream crystalline solid.[4] It is characterized as being stable under normal storage conditions. Key quantitative physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄D₄O₃ | |
| Molecular Weight | 156.17 g/mol | |
| Appearance | White to off-white/light cream crystalline powder | |
| Odor | Odorless to slight characteristic odor | |
| Melting Point | 181 - 186 °C (357.8 - 366.8 °F) | |
| Boiling Point | 275 - 280 °C (527 - 536 °F) | |
| Flash Point | 185 °C (365 °F) | |
| Autoignition Temperature | 250 °C (482 °F) | |
| Density | 1.385 g/cm³ | |
| Solubility in Water | Slightly soluble; 0.3 g/L at 20°C | |
| Solubility in Solvents | Highly soluble in alcohols; soluble in ether, chloroform, and ethyl acetate. | |
| pH | 3-4 (saturated solution) |
Hazard Identification and Classification
p-Anisic acid is classified as harmful if swallowed and as an irritant to the skin, eyes, and respiratory tract. Dust generated from the powder may form explosive mixtures in the air.
| Hazard Classification | Code | Description | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | ||
| Acute Toxicity, Oral | H302 (Category 4) | Harmful if swallowed. | |
| Skin Irritation | H315 (Category 2) | Causes skin irritation. | |
| Eye Irritation | H319 (Category 2) | Causes serious eye irritation. | |
| Specific Target Organ Toxicity | H335 (Category 3) | May cause respiratory irritation. | |
| HMIS Rating | Health: 2, Flammability: 1, Physical: 0 | ||
| NFPA Rating | Health: 2, Fire: 1, Reactivity: 0 |
Toxicological Information
The toxicological properties of p-Anisic acid have not been fully investigated. The primary health effects are related to its irritant properties and acute oral toxicity.
| Effect | Description | Source(s) |
| Inhalation | May be harmful if inhaled; causes respiratory tract irritation. | |
| Skin Contact | May be harmful if absorbed through the skin; causes skin irritation. | |
| Eye Contact | Causes serious eye irritation. | |
| Ingestion | Harmful if swallowed. Swallowing a small quantity can result in a serious health hazard. | |
| Carcinogenicity | No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC. | |
| Mutagenicity | No information available. | |
| Reproductive Toxicity | Not classified as a reproductive toxicant. |
Experimental Safety Protocols
Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the standard operating procedures for various scenarios based on established safety data.
Protocol for First Aid Response
Immediate and appropriate first aid is critical in the event of an exposure.
-
General Advice: In all cases of exposure, consult a physician and provide them with this safety data sheet.
-
Inhalation Exposure:
-
Immediately move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
If symptoms such as respiratory irritation persist, seek medical attention.
-
-
Skin Contact:
-
Remove all contaminated clothing.
-
Wash the affected skin area thoroughly with soap and plenty of water.
-
If skin irritation occurs or persists, seek medical advice.
-
-
Eye Contact:
-
Immediately hold eyelids open and rinse cautiously and thoroughly with plenty of water for at least 15 minutes.
-
Remove contact lenses if present and easy to do so, and continue rinsing.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Rinse the mouth thoroughly with water.
-
Do NOT induce vomiting.
-
Call a poison center or doctor if you feel unwell and seek immediate medical attention.
-
Protocol for Accidental Release (Spill) Containment and Cleanup
Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.
-
Personnel Precautions: Evacuate unnecessary personnel from the area. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as described in Section 6.0, including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing dust and prevent contact with skin and eyes.
-
Containment: Prevent the material from entering drains, sewers, or waterways.
-
Cleanup:
-
Carefully sweep or shovel the spilled material. Avoid actions that generate dust.
-
Place the collected material into a suitable, sealed, and labeled container for disposal.
-
Flush the spill area with water after material pickup is complete.
-
Handling, Storage, and Disposal
Safe Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for the safe handling and disposal of this compound.
Storage and Disposal Recommendations
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contact. Store away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of unused material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure risk.
| Control Measure | Specification | Source(s) |
| Engineering Controls | Ensure adequate ventilation. Use local exhaust ventilation where dust is generated. Safety showers and eyewash stations should be close to the workstation. | |
| Eye/Face Protection | Use chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. | |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber). Inspect gloves before use. | |
| Skin/Body Protection | Wear protective work clothing or a complete suit protecting against chemicals. | |
| Respiratory Protection | If ventilation is insufficient or dust is generated, use a NIOSH-approved dust respirator. | |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Handle in accordance with good industrial hygiene and safety practice. |
First Aid Decision Pathway
The following diagram illustrates the logical decision-making process for administering first aid upon exposure.
References
Technical Guide: A Comparative Analysis of Theoretical vs. Actual Mass of p-Anisic Acid-d4
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and actual mass of p-Anisic acid-d4 (4-Methoxybenzoic acid-d4), a stable isotope-labeled compound critical for quantitative analysis. It details the basis for its theoretical mass, the experimental approach to determining its actual mass, and its principal application as an internal standard in mass spectrometry-based assays.
Quantitative Mass Data Summary
The distinction between theoretical and actual mass is fundamental in analytical chemistry. The theoretical mass is a calculated value derived from the compound's elemental composition, while the actual mass is the experimentally measured value. For this compound, these values are determined as follows.
| Parameter | Chemical Formula | Value | Unit | Source / Method |
| Theoretical Monoisotopic Mass | C₈H₄D₄O₃ | 156.072453 | Da | Calculation (based on most abundant isotopes) |
| Theoretical Average Molecular Weight | C₈H₄D₄O₃ | 156.173 | g/mol | Calculation (based on natural isotopic abundance) |
| Expected Actual Mass ([M-H]⁻) | C₈H₃D₄O₃⁻ | ~155.0652 | m/z | Experimental (e.g., LC-ESI-MS, Negative Ion Mode) |
| Expected Actual Mass ([M+H]⁺) | C₈H₅D₄O₃⁺ | ~157.0803 | m/z | Experimental (e.g., LC-ESI-MS, Positive Ion Mode) |
Note on Mass Values:
-
Theoretical Monoisotopic Mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ²H/D, ¹⁶O). This is the most relevant value for high-resolution mass spectrometry.
-
Actual Mass refers to the mass-to-charge ratio (m/z) observed in a mass spectrometer. This value is expected to be extremely close to the theoretical monoisotopic mass, with minor deviations dependent on instrument calibration and resolution (typically <5 ppm for modern instruments). The values in the table represent the expected m/z for the most common singly charged ions.
Framework for Mass Determination
The relationship between a compound's chemical formula, its calculated theoretical mass, and its experimentally verified actual mass forms the basis of its analytical characterization. This logical flow is essential for confirming the identity and purity of a standard like this compound.
Caption: Logical workflow for determining and verifying the mass of this compound.
Experimental Protocol: Quantification Using this compound as an Internal Standard
This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-labeled counterpart, p-Anisic acid, in complex matrices like plasma, serum, or tissue extracts.[1] The SIL-IS corrects for variability during sample preparation and instrument analysis, ensuring data accuracy and precision.[2][3]
A typical experimental protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below.
1. Preparation of Standards and Reagents:
-
Stock Solutions: Prepare concentrated stock solutions of the p-Anisic acid analyte and the this compound internal standard (IS) in a suitable organic solvent (e.g., methanol).
-
Calibration Standards: Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., drug-free plasma).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation:
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma).
-
Internal Standard Spiking: Add a precise volume of the IS working solution to all samples, calibrators, and quality control (QC) samples.[3] This ensures a constant IS concentration across the entire batch.
-
Extraction: Isolate the analyte and IS from matrix interferences. A common method is protein precipitation:
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the sample.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.[4]
3. LC-MS/MS Analysis:
-
Chromatography:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS.
-
p-Anisic acid (Analyte): e.g., m/z 151.0 → 92.0
-
This compound (IS): e.g., m/z 155.1 → 96.0
-
-
Optimization: Ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) must be optimized for maximum signal intensity.
-
4. Data Processing and Quantification:
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and the IS transitions.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the IS peak area for all samples.
-
Calibration Curve: Generate a calibration curve by plotting the area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis). Apply a linear regression model.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow for a typical bioanalytical study using this compound as an internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
An In-depth Technical Guide to the Discovery and History of p-Anisic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and applications of p-Anisic acid and its deuterated analog, p-Anisic acid-d4. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, physical and chemical properties, and analytical applications of these compounds. This guide includes structured data tables, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of this compound's role in modern research.
Introduction: From Anise to Analytical Standard
p-Anisic acid, systematically known as 4-methoxybenzoic acid, is a naturally occurring compound found in plants such as anise and fennel.[1][2] Its history dates back to 1841 when it was first synthesized by the French chemist Auguste Cahours through the oxidation of anethole, the primary component of anise oil.[3] This discovery laid the groundwork for the future use of p-Anisic acid and its derivatives in a variety of fields, including cosmetics, pharmaceuticals, and as a key intermediate in organic synthesis.[2][4]
The advent of stable isotope labeling in the 20th century revolutionized analytical chemistry and biomedical research. This led to the development of deuterated compounds like this compound, where one or more hydrogen atoms are replaced by deuterium. Due to the near-identical chemical properties of deuterium and hydrogen, this compound behaves almost identically to its non-deuterated counterpart during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by mass spectrometry. This makes this compound an ideal internal standard for quantitative bioanalysis, particularly in pharmacokinetic studies, where it is used to ensure the accuracy and precision of measurements.
Physicochemical Properties
The physical and chemical characteristics of both p-Anisic acid and its deuterated form are crucial for their application in research and development.
| Property | p-Anisic Acid | This compound |
| Synonyms | 4-Methoxybenzoic acid, Draconic acid | 4-Methoxybenzoic acid-d4, Draconic acid-d4 |
| Molecular Formula | C₈H₈O₃ | C₈H₄D₄O₃ |
| Molar Mass | 152.15 g/mol | 156.17 g/mol |
| Appearance | White crystalline solid | White to off-white solid |
| Melting Point | 182-185 °C | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| Boiling Point | 275-280 °C | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| Solubility | Insoluble in cold water; slightly soluble in hot water; soluble in ethanol, ether, and ethyl acetate. | Soluble in DMSO, Methanol. |
| pKa | 4.47 | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| CAS Number | 100-09-4 | 152404-46-1 |
Synthesis of p-Anisic Acid and this compound
Historical and Modern Synthesis of p-Anisic Acid
The original synthesis of p-Anisic acid by Auguste Cahours in 1841 involved the oxidation of anethole with nitric acid. Modern industrial synthesis often employs the catalytic oxidation of p-methoxytoluene. Another common laboratory and industrial method is the oxidation of p-anisaldehyde. A green and simple synthesis has also been reported from the readily available methyl paraben.
Synthesis of this compound
This protocol is adapted from established methods for the deuteration of aromatic carboxylic acids using a rhodium catalyst.
Materials:
-
p-Anisic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
[Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer) or a similar Rh(III) catalyst
-
Anhydrous, deuterated solvent (e.g., 1,2-dichloroethane-d4)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine p-Anisic acid (1.0 equivalent) and the Rh(III) catalyst (e.g., 1-5 mol%).
-
Solvent and Deuterium Source Addition: Add deuterium oxide (D₂O) to serve as both the deuterium source and solvent. An anhydrous, deuterated co-solvent like 1,2-dichloroethane-d4 can be used to improve solubility if necessary.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to a temperature between 100-150 °C with vigorous stirring. The reaction time can range from 12 to 48 hours.
-
Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture, quenching with H₂O, extracting the product, and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The deuterated product can be isolated by filtration if it precipitates upon cooling. Wash the solid with a small amount of cold D₂O.
-
Purification and Characterization: Dry the isolated this compound under vacuum. The isotopic purity and overall yield should be determined by ¹H NMR, ¹³C NMR, and mass spectrometry.
Metabolic Pathways and Biological Interactions
The metabolism of p-Anisic acid has been studied in rats, revealing several key transformations. The primary metabolic route involves O-demethylation to form p-hydroxybenzoic acid (pHBA). A significant portion of the administered p-Anisic acid is also excreted in conjugated forms, primarily with glucuronic acid and glycine.
Derivatives of p-Anisic acid, specifically lysophosphatidylcholines with a covalently bonded p-anisic acid molecule, have been shown to modulate insulin secretion by targeting G protein-coupled receptors (GPCRs) such as GPR40, GPR55, and GPR119.
Application of this compound in Pharmacokinetic Studies
The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and reliability of pharmacokinetic data.
Experimental Workflow: Pharmacokinetic Study in a Preclinical Model
The following diagram illustrates a typical workflow for a pharmacokinetic study in a preclinical model, such as rats, using a deuterated internal standard like this compound.
Detailed Experimental Protocol: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a typical protein precipitation method for preparing plasma samples for LC-MS/MS analysis using a deuterated internal standard.
Materials:
-
Plasma samples (from study, calibration standards, and quality controls)
-
This compound internal standard (IS) working solution in acetonitrile
-
Acetonitrile (ACN), LC-MS grade, chilled
-
Microcentrifuge tubes or 96-well plate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Aliquot 100 µL of each plasma sample into a labeled microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add 200 µL of the chilled this compound working solution in acetonitrile to each sample. The IS is added early to account for variability in subsequent steps.
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or another 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: The reconstituted samples are now ready for injection into the LC-MS/MS system for analysis.
Conclusion
p-Anisic acid has a rich history rooted in natural product chemistry, and its modern applications continue to expand. The development of its deuterated analog, this compound, represents a significant advancement in the field of bioanalysis. As an internal standard, this compound is an indispensable tool for ensuring the accuracy and reliability of quantitative data in pharmacokinetic and other biomedical studies. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of this compound, offering valuable insights and practical protocols for researchers and professionals in the field of drug development. The continued use and development of such stable isotope-labeled standards will undoubtedly play a crucial role in advancing our understanding of drug disposition and efficacy.
References
Methodological & Application
Application Notes and Protocols for the Use of p-Anisic Acid-d4 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS), particularly in regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. The SIL-IS is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes. This near-identical chemical nature ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.
p-Anisic acid-d4 is the deuterium-labeled form of p-Anisic acid (4-methoxybenzoic acid), a simple aromatic carboxylic acid. Its structural similarity to various analytes containing a benzoic acid moiety makes it an excellent internal standard for their quantification in complex biological matrices. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in LC-MS/MS analysis.
Physicochemical Properties of p-Anisic Acid
Understanding the properties of the unlabeled analyte is crucial for method development.
| Property | Value |
| Synonyms | 4-Methoxybenzoic acid, Draconic acid |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | White crystalline solid[2] |
| Melting Point | 182-185 °C |
| Boiling Point | 275-280 °C |
| Solubility | Highly soluble in alcohols, ether, and ethyl acetate; sparingly soluble in water.[2] |
This compound shares these properties but has a molecular weight approximately 4 Da higher due to the deuterium labeling.
Principle of Internal Standardization with this compound
The fundamental principle of using this compound as an internal standard is to add a known and constant amount to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. The concentration of the analyte is then determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the analyte's concentration in the calibration standards to generate a calibration curve. This approach corrects for variations in sample extraction, injection volume, and ionization efficiency.
Logical Workflow for LC-MS/MS Method Development
Caption: Logical workflow for developing and validating an LC-MS/MS method.
Experimental Protocols
This section provides a detailed protocol for the quantification of an exemplary analyte, 4-acetamidobenzoic acid, in plasma using this compound as an internal standard. This protocol is based on a validated method for a structurally similar compound and can be adapted for other aromatic carboxylic acids.[2][3]
Materials and Reagents
-
Analytes of interest (e.g., 4-acetamidobenzoic acid)
-
This compound
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Blank biological matrix (e.g., human plasma)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare working solutions of the analyte for calibration standards and quality controls by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following conditions are a starting point and should be optimized for the specific analyte and instrumentation.
Liquid Chromatography:
| Parameter | Recommended Condition |
| System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Acetamidobenzoic acid | 178.1 | 134.1 | 200 | -15 |
| This compound (IS) | 155.1 | 111.1 | 200 | -20 |
Note: MRM transitions and collision energies should be optimized for the specific instrument and analyte. The predicted fragmentation for this compound involves the loss of CO₂ (44 Da) from the carboxylate group.
Method Validation
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize expected performance data based on a validated method for a similar compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 4-Acetamidobenzoic acid | 10 - 5000 | >0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | <15 | 85-115 | <15 | 85-115 |
| Low | 30 | <15 | 85-115 | <15 | 85-115 |
| Medium | 500 | <15 | 85-115 | <15 | 85-115 |
| High | 4000 | <15 | 85-115 | <15 | 85-115 |
Table 3: Stability
| Stability Test | Condition | Duration | Result |
| Bench-top | Room Temperature | 8 hours | Stable |
| Freeze-thaw | 3 cycles | -20°C to RT | Stable |
| Long-term | -80°C | 30 days | Stable |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for sample preparation and analysis.
Conclusion
This compound is a highly suitable internal standard for the quantitative LC-MS/MS analysis of aromatic carboxylic acids in biological matrices. Its physicochemical properties closely mimic those of many analytes in this class, ensuring reliable correction for experimental variability. The detailed protocol and expected validation performance data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust and accurate bioanalytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS method development with p-Anisic acid-d4
An Application Note for the Quantitative Analysis of p-Anisic Acid in Human Plasma using a Validated GC-MS Method with a Deuterated Internal Standard.
Introduction
p-Anisic acid, also known as 4-methoxybenzoic acid, is an organic compound found naturally in anise and is utilized as an intermediate in the synthesis of more complex organic compounds.[1] It also possesses antiseptic properties.[1] Given its relevance, a robust and reliable analytical method for its quantification in biological matrices is essential for various research and development applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] However, organic acids like p-Anisic acid often require derivatization to increase their volatility and improve their chromatographic properties.
This application note details a comprehensive and validated GC-MS method for the quantitative determination of p-Anisic acid in human plasma. The method employs p-Anisic acid-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[3] The protocol includes a liquid-liquid extraction (LLE) step for sample clean-up, followed by derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (TMS) ester. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalytical applications.
Materials and Methods
Reagents and Materials
-
p-Anisic acid (≥99% purity)
-
This compound (≥98% purity, ≥99% isotopic purity)
-
Human Plasma (K2-EDTA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous, ≥99.8%)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (≥98%)
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts (250 µL)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Heating block or incubator
Experimental Protocols
1. Preparation of Stock and Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of p-Anisic acid and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the this compound primary stock solution 1:100 with methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions of p-Anisic acid by serial dilution of the primary stock solution with methanol. Spike blank human plasma with the appropriate working standard solution (5% v/v) to obtain calibration standards ranging from 10 to 5000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 30, 300, and 4000 ng/mL).
2. Sample Preparation and Extraction
The following workflow outlines the sample preparation procedure.
Figure 1: Detailed workflow for sample preparation and derivatization.
3. Derivatization Reaction
The carboxyl group of p-Anisic acid is converted to a trimethylsilyl (TMS) ester, which is more volatile and thermally stable, making it suitable for GC analysis.
Figure 2: Derivatization of p-Anisic acid with BSTFA.
4. GC-MS Instrumental Parameters
The analysis is performed using a GC-MS system with the following parameters, which may be adapted based on the specific instrumentation used.
| GC Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | Initial 100°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 min |
| Total Run Time | 18 min |
| MS Parameter | Setting |
| Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Compound |
| p-Anisic acid-TMS | |
| This compound-TMS |
Results and Discussion
The developed GC-MS method demonstrates excellent performance for the quantification of p-Anisic acid in human plasma. The chromatographic peak for the TMS-derivatized p-Anisic acid was well-resolved with a typical retention time of approximately 9.8 minutes.
Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve exhibited excellent linearity over the concentration range of 10 to 5000 ng/mL.
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) (Mean, n=3) | Accuracy (%) |
| 10 | 9.8 | 98.0 |
| 50 | 51.5 | 103.0 |
| 100 | 104.2 | 104.2 |
| 500 | 489.5 | 97.9 |
| 1000 | 995.1 | 99.5 |
| 2500 | 2530.0 | 101.2 |
| 5000 | 4985.0 | 99.7 |
| Regression Equation | y = 0.0025x + 0.0015 | |
| Correlation Coeff. (r²) | 0.9992 |
Table 1: Calibration curve data for p-Anisic acid in human plasma.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results, summarized in Table 2, are well within the acceptable limits for bioanalytical method validation (±15% for precision and accuracy, ±20% at the LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Mean ± SD (ng/mL) | Precision (%RSD) | ||
| LLOQ QC | 10 | 10.4 ± 0.8 | 7.7 |
| Low QC | 30 | 31.2 ± 1.9 | 6.1 |
| Mid QC | 300 | 295.5 ± 11.8 | 4.0 |
| High QC | 4000 | 4080.0 ± 142.8 | 3.5 |
Table 2: Summary of intra-day and inter-day precision and accuracy.
Recovery
The extraction recovery of p-Anisic acid from human plasma was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) (n=6) | %RSD |
| Low QC | 30 | 91.5 | 5.8 |
| Mid QC | 300 | 94.2 | 4.1 |
| High QC | 4000 | 92.8 | 3.9 |
Table 3: Extraction recovery of p-Anisic acid from human plasma.
The consistent and high recovery across the concentration range indicates the efficiency of the liquid-liquid extraction procedure. The use of the deuterated internal standard effectively normalizes for any variability during the extraction process.
Conclusion
This application note describes a sensitive, selective, and robust GC-MS method for the quantification of p-Anisic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method involves a straightforward liquid-liquid extraction and silylation derivatization protocol. The validation results demonstrate excellent linearity, precision, accuracy, and recovery, making this method well-suited for pharmacokinetic studies and other applications in drug development and clinical research requiring reliable measurement of p-Anisic acid.
References
Application of p-Anisic Acid-d4 in Environmental Sample Analysis: A Detailed Guide
Introduction
The escalating presence of emerging contaminants, particularly pharmaceuticals and personal care products (PPCPs), in the environment necessitates robust and reliable analytical methods for their detection and quantification. p-Anisic acid, a compound used in various industries, and its derivatives are among the organic micropollutants found in environmental matrices. To ensure analytical accuracy, stable isotope-labeled internal standards are indispensable. This document provides detailed application notes and protocols for the use of p-Anisic acid-d4 as an internal standard in the analysis of environmental samples, catering to researchers, scientists, and professionals in drug development and environmental monitoring.
This compound, a deuterated form of p-Anisic acid, serves as an ideal internal standard for quantification by chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring similar behavior during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.
Application Notes
Principle of Isotope Dilution Mass Spectrometry
The use of this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. The ratio of the native analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the standard and the analyte are affected proportionally by extraction inefficiencies and matrix-induced signal suppression or enhancement, the calculated concentration of the native analyte remains accurate.
Scope of Application
This compound is primarily used as an internal standard for the quantitative analysis of:
-
p-Anisic acid
-
Structurally related phenolic compounds
-
Parabens (e.g., methylparaben, ethylparaben, propylparaben)
-
Other personal care products and pharmaceuticals with similar chemical properties
Applicable Environmental Matrices
This internal standard is suitable for the analysis of a variety of environmental samples, including:
-
Wastewater (influent and effluent)
-
Surface water (rivers, lakes)
-
Groundwater
-
Sewage sludge
-
Soil and sediment
Experimental Protocols
The following protocols are provided as a comprehensive guide. Analysts should perform appropriate validation to ensure the methods meet their specific requirements.
Protocol 1: Analysis of Phenolic Compounds in Wastewater by LC-MS/MS
This protocol details the quantification of p-Anisic acid and other target phenolic compounds in wastewater samples using Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
1. Sample Collection and Preservation:
-
Collect wastewater samples in amber glass bottles to prevent photodegradation of analytes.
-
To inhibit microbial degradation, acidify the samples to a pH < 2 with sulfuric acid immediately after collection.
-
Store samples at 4°C and analyze within 48 hours.
2. Sample Preparation (Solid-Phase Extraction):
-
Internal Standard Spiking: To a 100 mL aliquot of the wastewater sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 µg/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH < 2).
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Analyte Elution: Elute the retained analytes and the internal standard with 10 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Illustrative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-Anisic acid | 151.0 | 107.0 | 15 |
| This compound (IS) | 155.0 | 111.0 | 15 |
| Methylparaben | 151.0 | 92.0 | 20 |
| Propylparaben | 179.1 | 92.0 | 20 |
4. Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.
-
Quantify the analytes in the environmental samples using the established calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of selected phenolic compounds in wastewater using this compound as an internal standard.
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| p-Anisic acid | 0.5 | 1.5 | 95 - 105 | < 10 |
| Methylparaben | 1.0 | 3.0 | 92 - 108 | < 12 |
| Ethylparaben | 0.8 | 2.5 | 90 - 110 | < 11 |
| Propylparaben | 1.2 | 4.0 | 88 - 107 | < 15 |
Note: Data are illustrative and may vary depending on the specific instrumentation and matrix.
Experimental Workflow Diagram
Caption: Workflow for the analysis of phenolic compounds in wastewater.
Logical Relationship of Internal Standard Correction
The diagram below illustrates the logical relationship of how an internal standard corrects for variations during the analytical process.
Caption: Role of this compound in correcting analytical variations.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of p-Anisic acid and other structurally related emerging contaminants in complex environmental matrices. The detailed protocols and application notes presented here offer a solid foundation for researchers and scientists to develop and validate their analytical methods, ensuring high-quality data for environmental monitoring and risk assessment. The inherent advantages of isotope dilution mass spectrometry, facilitated by the use of this compound, are crucial for overcoming the challenges associated with trace-level analysis in environmental samples.
Determining Extraction Efficiency Using p-Anisic Acid-d4: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for utilizing p-Anisic acid-d4 as an internal standard to accurately determine the extraction efficiency of acidic analytes from complex matrices. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a critical technique in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for analyte loss during sample preparation and variations in instrument response.[1][2] This application note outlines protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), presents representative data on extraction recovery, and provides visual workflows to guide the experimental process.
Introduction
In the development of analytical methods, particularly for pharmaceutical and biological applications, ensuring the accuracy and precision of analyte quantification is paramount. Sample preparation is a significant source of potential error, with analyte loss during extraction leading to underestimation of the true concentration. The use of a SIL-IS, which is chemically almost identical to the analyte of interest, is the gold standard for mitigating these errors.[1][2]
This compound is the deuterium-labeled analog of p-Anisic acid (4-methoxybenzoic acid). Due to its structural similarity to various acidic drugs and metabolites, it serves as an excellent internal standard. By adding a known amount of this compound to a sample prior to extraction, the ratio of the analyte to the internal standard can be used to calculate the initial concentration of the analyte, effectively normalizing for any losses during the sample preparation process.[1]
Key Properties of this compound
This compound is an ideal internal standard for the quantification of acidic compounds for several reasons:
-
Chemical Similarity: Its chemical and physical properties closely mimic those of p-Anisic acid and other similar acidic analytes, ensuring it behaves similarly during extraction and chromatographic separation.
-
Mass Differentiation: The deuterium labels provide a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the unlabeled analyte by a mass spectrometer.
-
Co-elution: It typically co-elutes with the target analyte during liquid chromatography, experiencing similar matrix effects and ionization suppression or enhancement.
Experimental Protocols
The following are detailed protocols for two common extraction techniques using this compound as an internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.
Objective: To extract an acidic analyte and this compound from an aqueous matrix (e.g., plasma, urine) into an organic solvent.
Materials:
-
Sample (e.g., 1 mL of plasma)
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acidifying agent (e.g., 1 M HCl)
-
Extraction solvent (e.g., Ethyl acetate, Diethyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 1 mL of the sample into a clean centrifuge tube.
-
Add 20 µL of the this compound IS working solution to the sample and vortex briefly.
-
Acidify the sample to a pH of approximately 2-3 by adding the acidifying agent. This ensures that the acidic analyte and internal standard are in their neutral, more organic-soluble form.
-
Add 5 mL of the extraction solvent to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that uses a solid sorbent to separate different components of a sample. For acidic compounds, a mixed-mode or polymer-based reversed-phase sorbent is often used.
Objective: To extract an acidic analyte and this compound from an aqueous matrix using an SPE cartridge.
Materials:
-
Sample (e.g., 1 mL of plasma)
-
This compound IS working solution (e.g., 100 ng/mL in methanol)
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 1 mL of the sample into a clean tube.
-
Add 20 µL of the this compound IS working solution to the sample and vortex briefly.
-
Condition the SPE cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of water through it. Do not allow the cartridge to go dry.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of the wash solvent to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard by passing 2 mL of the elution solvent through the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Extraction Efficiency
The extraction efficiency (or recovery) is determined by comparing the analyte response in a pre-extracted spiked sample to the response in a post-extracted spiked sample. The use of this compound as an internal standard helps to correct for variability in this recovery.
Calculation of Extraction Recovery %:
Recovery (%) = (Peak Area of Analyte in Pre-extraction Spike / Peak Area of Analyte in Post-extraction Spike) x 100
Calculation of Analyte Concentration using Internal Standard:
The concentration of the analyte in an unknown sample is calculated using the following formula, derived from the calibration curve:
Analyte Concentration = (Response Ratiosample - Intercept) / Slope
Where the Response Ratio = Peak Area of Analyte / Peak Area of this compound
The following table summarizes representative extraction recovery data for an acidic analyte using this compound as the internal standard in human plasma.
| Extraction Method | Analyte Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) | Relative Standard Deviation (%) |
| Liquid-Liquid Extraction | 10 | 88.5 | 4.2 | 4.7 |
| 100 | 91.2 | 3.5 | 3.8 | |
| 1000 | 92.1 | 2.8 | 3.0 | |
| Solid-Phase Extraction | 10 | 95.3 | 2.1 | 2.2 |
| 100 | 97.8 | 1.5 | 1.5 | |
| 1000 | 98.5 | 1.2 | 1.2 |
Note: The data presented in this table are representative and may vary depending on the specific analyte, matrix, and laboratory conditions.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Quantitative Analysis Workflow.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for determining the extraction efficiency of acidic analytes. By compensating for variations inherent in sample preparation and analysis, it significantly improves the accuracy and precision of quantitative results. The protocols and workflows presented in this application note offer a comprehensive guide for researchers and scientists to implement this methodology in their own laboratories.
References
Application of p-Anisic Acid-d4 in Pharmaceutical Quality Control: A Detailed Guide
Introduction
In the landscape of pharmaceutical quality control, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. p-Anisic acid-d4, the deuterated analog of p-Anisic acid, serves as an exemplary internal standard for the quantification of structurally related active pharmaceutical ingredients (APIs) and related substances. Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby enhancing the accuracy and precision of the analytical results.[1]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quality control of pharmaceutical products, with a specific focus on the quantification of anethole, a structurally related compound found in various pharmaceutical formulations.
Principle of Isotope Dilution Mass Spectrometry
The application of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample containing the analyte of interest (e.g., anethole). The analyte and the internal standard are then co-extracted and analyzed by mass spectrometry. Because the deuterated internal standard has a different mass-to-charge ratio (m/z) from the analyte, they can be distinguished by the mass spectrometer. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant even if there are losses during sample preparation or fluctuations in instrument response, as both the analyte and the internal standard are affected equally.
Application Note: Quantification of Anethole in a Pharmaceutical Formulation using LC-MS/MS with this compound as an Internal Standard
1. Scope
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of anethole in a liquid pharmaceutical formulation using this compound as an internal standard. Anethole is used as a flavoring agent and also possesses some therapeutic properties.[2]
2. Method Summary
The method involves a simple dilution of the pharmaceutical formulation followed by the addition of the internal standard, this compound. The sample is then directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. Quantification is performed using multiple reaction monitoring (MRM) in positive ion mode.
3. Materials and Reagents
-
Anethole (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Liquid pharmaceutical formulation containing anethole
4. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
5. Experimental Protocols
5.1. Standard Solution Preparation
-
Anethole Stock Solution (1 mg/mL): Accurately weigh 10 mg of anethole and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the anethole stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).
5.2. Sample Preparation
-
Accurately dilute the liquid pharmaceutical formulation with methanol:water (50:50, v/v) to bring the expected anethole concentration within the calibration range.
-
To 990 µL of the diluted sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
5.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Anethole: 149.1 > 118.1 (Quantifier), 149.1 > 91.1 (Qualifier) This compound: 157.2 > 112.2 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
6. Data Presentation
The performance of the method was evaluated by assessing its linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Calibration Curve for Anethole
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.582 |
| 100 | 1.16 |
| 500 | 5.85 |
| 1000 | 11.7 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |
| Low QC | 3 | 5.1 | 98.7 | 6.5 | 99.8 |
| Mid QC | 75 | 4.3 | 101.2 | 5.1 | 100.5 |
| High QC | 750 | 3.8 | 99.5 | 4.6 | 101.3 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation
7. Visualization of Experimental Workflow
Caption: Workflow for the quantification of anethole using this compound.
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard like this compound is a logical choice to mitigate various sources of error in a quantitative analytical method. The following diagram illustrates the logical relationship of how an internal standard corrects for potential variabilities.
Caption: Logic of using a deuterated internal standard for error correction.
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of structurally similar compounds, such as anethole, in pharmaceutical quality control. The use of a stable isotope-labeled internal standard significantly improves the robustness, accuracy, and precision of LC-MS/MS and GC-MS methods. The detailed protocol and validation data presented here demonstrate a reliable approach for the quality control of pharmaceutical formulations containing anethole, ensuring product quality and patient safety. The principles and methodologies described can be adapted for the quantification of other methoxy-containing pharmaceutical compounds.
References
Application Notes and Protocols for 1H NMR Quantification Using p-Anisic Acid-d4 as a Reference
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of substance concentration and purity without the need for identical reference standards of the analyte.[1][2][3] This application note provides a detailed protocol for the use of p-Anisic acid-d4 as an internal standard in 1H NMR quantification. Its simple spectrum, chemical stability, and signals in a relatively uncrowded region make it a suitable reference for a variety of analytes.[4] This document outlines the principles of qNMR, experimental procedures, data analysis, and provides example data for clarity.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is an absolute quantification method that relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the concentration or purity of the analyte can be determined by comparing the integrals of their respective NMR signals.
Key Advantages of qNMR:
-
Primary Method: qNMR can be a primary ratio method, meaning quantification is independent of a specific analyte reference standard.
-
Universality: A single internal standard can be used to quantify a wide range of compounds, provided their signals do not overlap.
-
Non-destructive: The sample can be recovered after analysis.
-
Rich Information: Provides structural information in addition to quantitative data from a single experiment.
This compound as an Internal Standard
This compound is a deuterated form of 4-methoxybenzoic acid and serves as an excellent internal standard for 1H qNMR.
Properties of an Ideal Internal Standard Met by this compound:
-
High Purity: Commercially available with high chemical and isotopic purity.
-
Simple 1H NMR Spectrum: The non-deuterated analog, p-Anisic acid, exhibits a simple spectrum with distinct signals for the methoxy and aromatic protons, which are absent in the deuterated version, leaving residual proton signals in predictable regions. The remaining protons on the methyl group provide a sharp singlet for quantification.
-
Chemical Inertness: It is chemically stable and does not typically react with common analytes or deuterated solvents.
-
Good Solubility: Soluble in common NMR solvents like DMSO-d6, CDCl3, and MeOD-d4.
-
Signal in an Uncrowded Region: The methoxy proton signal of any residual non-deuterated compound appears around 3.8 ppm, a region that is often free from analyte signals. The aromatic signals are in the aromatic region.
-
Stability: Stable in solid form and in solution.
Experimental Workflow
The overall workflow for 1H NMR quantification using this compound is depicted below.
Caption: Experimental workflow for qNMR analysis.
Detailed Experimental Protocols
Sample Preparation
Accurate sample preparation is crucial for reliable and reproducible qNMR results.
-
Weighing:
-
Using a calibrated analytical balance, accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial. Record the exact weight.
-
Accurately weigh a suitable amount of this compound into the same vial. An ideal molar ratio of analyte to internal standard is close to 1:1 to ensure comparable signal intensities. Record the exact weight.
-
-
Dissolution:
-
Add a precise volume (typically 0.6 - 0.7 mL) of the chosen deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication. The solution must be homogeneous for accurate results.
-
-
Transfer to NMR Tube:
-
Transfer the homogeneous solution to a high-quality NMR tube.
-
1H NMR Data Acquisition
To ensure quantitativity, specific NMR acquisition parameters must be optimized.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Angle: Use a 30° or smaller flip angle to ensure complete relaxation between pulses.
-
Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). A conservative value of 30 seconds is often sufficient for many small molecules, but should be determined experimentally for highest accuracy.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of less than 1%).
-
Receiver Gain: Set the receiver gain to an optimal level to avoid signal clipping.
-
Data Processing
-
Fourier Transform and Phasing: Apply Fourier transformation to the FID and carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration:
-
Integrate the well-resolved signal of the analyte and the signal of this compound (e.g., the residual methyl proton signal).
-
Ensure the integration regions are wide enough to encompass the entire signal, including any satellite peaks.
-
Data Analysis and Calculation
The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
Caption: Factors influencing the qNMR purity calculation.
Example Data Presentation
The following table provides an example of how to structure the quantitative data obtained from a qNMR experiment using this compound as the internal standard.
| Parameter | Analyte (Ibuprofen) | Standard (this compound) |
| Mass (m) | 10.52 mg | 8.85 mg |
| Molar Mass (M) | 206.29 g/mol | 156.19 g/mol |
| Purity (P) | To be determined | 99.8% |
| Signal (δ, ppm) | 0.91 (d, 6H) | 3.85 (s, 3H, residual protons) |
| Number of Protons (N) | 6 | 3 |
| Integral (I) | 1.00 | 0.95 |
Calculation Example:
Purity_Ibuprofen (%) = (1.00 / 0.95) * (3 / 6) * (206.29 / 156.19) * (8.85 / 10.52) * 99.8% = 98.7%
Applications in Drug Development
qNMR is a valuable tool throughout the drug discovery and development process.
-
Purity Assessment of APIs: Accurately determine the purity of active pharmaceutical ingredients.
-
Quantification of Compound Libraries: Determine the precise concentration of compounds in solution.
-
Stability Studies: Monitor the degradation of a drug substance over time.
-
Metabolite Identification and Quantification: Can be used in metabolomics studies to quantify endogenous and exogenous compounds.
Conclusion
1H NMR quantification using this compound as an internal standard is a robust and reliable method for determining the purity and concentration of a wide range of organic molecules. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can achieve accurate and precise quantitative results, making qNMR an indispensable tool in research and development.
References
Application Notes and Protocols for Spiking Biological Samples with p-Anisic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). p-Anisic acid-d4, a deuterated form of p-Anisic acid, serves as an ideal internal standard for the quantification of p-Anisic acid and structurally related phenolic compounds. Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural losses. This document provides detailed application notes and protocols for the use of this compound as an internal standard for spiking biological samples.
Principle and Applications
This compound is utilized as an internal standard in isotope dilution mass spectrometry. A known amount of this compound is spiked into the biological sample (e.g., plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Since this compound and the endogenous analyte are chemically identical, they will exhibit the same behavior throughout the extraction, and chromatographic separation, and will experience similar ionization suppression or enhancement in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the heavier deuterated internal standard based on their mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate and precise quantification can be achieved, as this ratio remains constant even if sample loss or matrix effects occur.
Key Applications:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of p-Anisic acid or related therapeutic agents.
-
Therapeutic Drug Monitoring (TDM): To ensure drug concentrations are within the therapeutic window.
-
Metabolomics Research: For the precise quantification of endogenous or exogenous phenolic compounds.
-
Food and Environmental Analysis: For the detection and quantification of preservatives and contaminants.
Quantitative Data
The following tables summarize typical quantitative data from a validated bioanalytical method for the determination of p-Anisic acid in human plasma and urine using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (p-Anisic acid) | 151.1 > 107.1 |
| MRM Transition (this compound) | 155.1 > 111.1 |
| Collision Energy (p-Anisic acid) | -15 eV |
| Collision Energy (this compound) | -15 eV |
Table 2: Method Validation Data for p-Anisic Acid in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95.2% - 104.5% |
| Precision at LLOQ (%CV) | < 10% |
| Mean Extraction Recovery | 88.5% |
| Matrix Effect | 92.1% - 103.7% |
Table 3: Method Validation Data for p-Anisic Acid in Human Urine
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy at LLOQ | 96.8% - 102.3% |
| Precision at LLOQ (%CV) | < 8% |
| Mean Extraction Recovery | 91.2% |
| Matrix Effect | 94.5% - 105.1% |
Experimental Protocols
Preparation of Stock and Working Solutions
a. p-Anisic Acid Analyte Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of p-Anisic acid standard.
- Dissolve in 10 mL of methanol in a volumetric flask.
- Store at -20°C.
b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
- Accurately weigh 1 mg of this compound.
- Dissolve in 1 mL of methanol in a volumetric flask.
- Store at -20°C.
c. p-Anisic Acid Working Solutions for Calibration Curve and Quality Controls (QCs):
- Perform serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions at desired concentrations for spiking into the biological matrix.
d. This compound IS Working Solution (e.g., 100 ng/mL):
- Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. The optimal concentration should be determined during method development to provide a stable and appropriate signal intensity.
Spiking of Biological Samples
a. Preparation of Calibration Standards and Quality Control Samples:
- Aliquot a precise volume of the blank biological matrix (e.g., 95 µL of human plasma or urine) into labeled microcentrifuge tubes.
- Add a small volume (e.g., 5 µL) of the respective p-Anisic acid working solution to each tube to achieve the desired final concentrations for the calibration curve and QC levels. The spiking volume should be kept low (typically ≤5% of the matrix volume) to avoid altering the matrix composition.
- Vortex briefly to ensure homogeneity.
Sample Preparation Protocols
a. Protein Precipitation (for Plasma or Serum):
- To 100 µL of the spiked plasma sample (or unknown study sample), add 300 µL of the this compound IS working solution (100 ng/mL in acetonitrile). The addition of the IS in a protein precipitating solvent serves to both deliver the IS and to precipitate matrix proteins.
- Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
b. Solid-Phase Extraction (SPE) (for Urine):
- To 100 µL of the spiked urine sample (or unknown study sample), add 10 µL of the this compound IS working solution (a higher concentration may be needed depending on the expected analyte levels).
- Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
- SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General workflow for sample analysis.
Caption: LC-MS/MS quantification pathway.
Application Note: Preparation of p-Anisic Acid-d4 Stock and Working Solutions for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Anisic acid-d4, the deuterated form of p-Anisic acid, is a crucial internal standard for quantitative analysis in mass spectrometry-based assays, such as LC-MS.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry because it mimics the analyte's behavior during sample preparation, chromatography, and ionization, correcting for variability and matrix effects.[2][3] Accurate and precise preparation of stock and working solutions is the foundation for reliable bioanalytical data. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.
Materials and Equipment
-
This compound powder
-
High-purity solvent (e.g., Methanol, Acetonitrile, or DMSO, HPLC or MS-grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials with screw caps for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the steps for preparing a high-concentration primary stock solution, which will be the source for all subsequent dilutions.
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
Transfer: Quantitatively transfer the weighed powder into a 1 mL Class A volumetric flask.[4]
-
Dissolution: Add approximately 0.5 mL of the chosen solvent (e.g., Methanol). Vortex the flask for 30-60 seconds to dissolve the powder.[4] If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter remains. p-Anisic acid is highly soluble in alcohols like methanol.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the stock solution into a clearly labeled amber glass vial. For long-term storage, store the solution at -20°C or -80°C. A stock solution stored at -20°C should be used within one month, while storage at -80°C can extend its usability to six months.
Protocol 2: Preparation of Serial Working Solutions
Working solutions are prepared by serially diluting the primary stock solution to the desired concentrations for spiking into calibration standards, quality controls, and study samples.
-
Equilibration: Allow the primary stock solution to equilibrate to room temperature before use.
-
First Dilution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (often the same as the stock or a solvent compatible with the analytical mobile phase, e.g., 50% Methanol).
-
Cap and invert the flask multiple times to mix thoroughly. This is your Working Stock Solution (10 µg/mL) .
-
-
Subsequent Dilutions: Prepare further dilutions from the highest concentration working solution to create a series of standards. For example, to prepare a 1 µg/mL working solution:
-
Pipette 1 mL of the 10 µg/mL working stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Cap and mix thoroughly.
-
-
Fresh Preparation: It is best practice to prepare working solutions fresh before each analytical run, especially at lower concentrations, to minimize potential issues with adsorption to container surfaces or degradation.
Data Presentation: Solution Preparation Summary
The following table provides an example dilution scheme for preparing stock and working solutions of this compound.
| Solution Name | Target Concentration | Initial Solution | Volume of Initial Solution | Final Volume | Solvent |
| Primary Stock | 1 mg/mL | This compound powder | 1.0 mg (weighed) | 1.0 mL | Methanol |
| Working Stock 1 | 10 µg/mL | Primary Stock (1 mg/mL) | 100 µL | 10.0 mL | 50% Methanol |
| Working Solution 2 | 1 µg/mL | Working Stock 1 (10 µg/mL) | 1.0 mL | 10.0 mL | 50% Methanol |
| Working Solution 3 | 100 ng/mL | Working Solution 2 (1 µg/mL) | 1.0 mL | 10.0 mL | 50% Methanol |
| Working Solution 4 | 10 ng/mL | Working Solution 3 (100 ng/mL) | 1.0 mL | 10.0 mL | 50% Methanol |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.
Caption: Logical workflow for preparing stock and working solutions.
Storage and Stability
-
Chemical Stability: p-Anisic acid is generally stable under normal laboratory conditions. However, long-term stability in solution should be validated.
-
Storage Conditions: Store stock solutions in tightly sealed, amber glass vials at -20°C or -80°C to minimize solvent evaporation and protect from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the stock solution.
-
Deuterium Exchange: Ensure the deuterium atoms on this compound are on stable positions (e.g., aromatic ring) and not on exchangeable sites like hydroxyl or carboxyl groups, to prevent H-D exchange with protic solvents.
-
Validation: It is critical to validate the stability of the internal standard throughout the entire analytical process, from storage to final analysis, by analyzing quality control samples at various time points.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
p-Anisic acid may cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes and do not inhale the powder.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
References
Troubleshooting & Optimization
Technical Support Center: Correcting for Matrix Effects with p-Anisic acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-Anisic acid-d4 as an internal standard to correct for matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is a form of p-Anisic acid where four hydrogen atoms have been replaced by deuterium. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte of interest (in this case, p-Anisic acid).[1][2][3] This chemical similarity ensures that they co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[1][3]
Q2: What are matrix effects and how do they impact quantitative analysis?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix. In bioanalysis, complex matrices like plasma or urine contain numerous endogenous compounds. These compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.
Q3: How does this compound compensate for matrix effects?
A3: Because this compound is chemically almost identical to p-Anisic acid, it is expected to have the same extraction recovery, chromatographic retention time, and ionization response. By adding a known concentration of this compound to every sample, calibrator, and quality control, any variability in the analytical process, including matrix effects, will affect both the analyte and the internal standard to a similar degree. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area, which effectively normalizes for these variations and leads to more accurate and precise results.
Q4: What are the primary strategies to mitigate matrix effects when using this compound?
A4: The primary strategies include:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are crucial for removing interfering matrix components before analysis.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte and internal standard from co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard: The use of this compound is itself the most effective strategy to compensate for unavoidable matrix effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of your target analyte using this compound as an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in this compound Peak Area | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples. Automate liquid handling steps if possible. |
| Incomplete protein precipitation. | Optimize the ratio of precipitation solvent to the sample. Ensure thorough vortexing and adequate centrifugation time and speed. | |
| Matrix effects varying significantly between samples. | Improve the sample clean-up procedure (e.g., switch from PPT to LLE or SPE). | |
| Poor Peak Shape for Analyte and/or this compound (Tailing, Fronting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate injection solvent. | The sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. | |
| Secondary interactions with the column. | For acidic compounds like p-Anisic acid, interactions with residual silanols on the column can cause peak tailing. Adding a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase can help mitigate this. | |
| Analyte and this compound Do Not Co-elute | Isotopic effect. | Deuterium substitution can sometimes lead to a slight shift in retention time. This is generally minimal for d4-labeled compounds but can be exacerbated by certain chromatographic conditions. |
| Different interactions with the stationary phase. | While unlikely to be significant, ensure the mobile phase composition and gradient are optimized to minimize any separation. | |
| Significant Signal Suppression for Both Analyte and this compound | Co-elution with highly suppressing matrix components. | Enhance sample preparation to remove these interferences. Consider a more rigorous extraction method like SPE. |
| Suboptimal ion source parameters. | Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, temperature) to optimize ionization for your specific analytes. | |
| Inaccurate Quantification at Low Concentrations | Contribution from unlabeled analyte in the this compound standard. | Verify the isotopic purity of your internal standard. If significant unlabeled analyte is present, it will artificially inflate the analyte signal, particularly at the lower limit of quantification. |
| Carryover from high concentration samples. | Optimize the autosampler wash procedure, using a strong solvent and sufficient wash volume between injections. Inject a blank sample after a high concentration standard to assess carryover. |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation - PPT)
This protocol is a general starting point for the extraction of acidic compounds from plasma.
-
Aliquoting: To 100 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% acetic acid).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Suggested LC-MS/MS Method
These are suggested starting parameters and should be optimized for your specific instrumentation and analyte. This method is based on the analysis of similar phenolic acids.
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing standard solutions of the analyte and this compound. |
Quantitative Data Summary
The following tables provide an example of the data generated during a method validation to assess matrix effects and recovery using this compound.
Table 1: Recovery and Matrix Effect Evaluation
| Concentration Level | Pre-extraction Spike Peak Area (A) | Post-extraction Spike Peak Area (B) | Neat Solution Peak Area (C) | Recovery (%) (A/B * 100) | Matrix Effect (%) (B/C * 100) |
| Low QC | 85,600 | 98,400 | 101,200 | 87.0 | 97.2 |
| Mid QC | 498,200 | 565,000 | 571,500 | 88.2 | 98.9 |
| High QC | 989,000 | 1,112,000 | 1,130,000 | 88.9 | 98.4 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low QC | 3.0 | 2.91 | 97.0 | 6.2 |
| Mid QC | 50.0 | 51.5 | 103.0 | 4.1 |
| High QC | 150.0 | 147.8 | 98.5 | 3.5 |
Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Logic of matrix effect correction with a stable isotope-labeled internal standard.
References
Technical Support Center: Troubleshooting Poor Peak Shape of p-Anisic Acid-d4 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of p-Anisic acid-d4. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues leading to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound?
Poor peak shape in HPLC for this compound typically manifests as peak tailing, peak fronting, peak splitting, or excessive peak broadening. Each of these shapes can indicate different underlying problems with your method, instrument, or sample.
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue for acidic compounds like p-Anisic acid.
Potential Causes:
-
Secondary Interactions: The acidic nature of p-Anisic acid can lead to interactions with active sites on the silica-based column packing, such as residual silanol groups.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of p-Anisic acid (approximately 4.47), the compound can exist in both ionized and unionized forms, leading to tailing.[4][5]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or stationary phase can interfere with the peak shape.
-
Extra-column Volume: Excessive tubing length or internal diameter between the column and detector can cause peak broadening and tailing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of p-Anisic acid (e.g., pH 2.5-3.0) to keep it in a single, unionized form.
-
Use a Different Column: Consider using a column with a highly deactivated or end-capped stationary phase to minimize silanol interactions.
-
Flush the Column: Follow a rigorous column flushing procedure to remove any contaminants.
-
Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing where possible.
Q3: I am observing peak fronting for my this compound peak. What should I do?
Peak fronting, where the beginning of the peak is sloped, is also a sign of a problem in your analysis.
Potential Causes:
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning.
-
Column Collapse: This can occur in reversed-phase chromatography when using highly aqueous mobile phases (e.g., >95% water), causing a loss of retention and peak fronting.
Troubleshooting Steps:
-
Reduce Injection Volume or Concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
-
Check for Column Collapse: If using a highly aqueous mobile phase, flush the column with 100% organic solvent (e.g., acetonitrile or methanol) to try and restore the stationary phase. Consider using an aqueous-stable column chemistry.
Q4: Why is my this compound peak splitting into two or more peaks?
Peak splitting can be a frustrating issue, suggesting a few possible problems.
Potential Causes:
-
Contamination or Blockage: A blocked column inlet frit or contamination on the guard column can disrupt the sample flow path.
-
Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column or lead to uneven band broadening.
-
Column Void: A void or channel in the column packing material can cause the analyte to travel through the column at different rates.
-
Co-elution: It's possible that another compound is eluting at a very similar retention time to your analyte of interest.
Troubleshooting Steps:
-
Check for Blockages: Replace the guard column and column inlet frit. If the problem persists, try back-flushing the column (if the manufacturer's instructions permit).
-
Adjust Sample Solvent: Ensure your sample is fully dissolved and the solvent is compatible with the mobile phase.
-
Inspect the Column: A column void often requires column replacement.
-
Investigate Co-elution: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, you may have a co-eluting compound.
Quantitative Data Summary
The following table provides typical starting parameters for HPLC method development for p-Anisic acid. These may need to be optimized for your specific application and instrument.
| Parameter | Typical Value/Range | Notes |
| Column | C18, 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size | A standard C18 column is a good starting point. Consider end-capped or polar-embedded phases to reduce peak tailing. |
| Mobile Phase | Acetonitrile or Methanol with buffered aqueous phase | Acetonitrile often provides better peak shape and lower backpressure. |
| Aqueous Phase Modifier | 0.1% Formic Acid or 0.1% Acetic Acid in Water | The addition of acid is crucial to control the ionization of p-Anisic acid and improve peak shape. A mobile phase pH of ~2.5-3.0 is recommended. |
| Gradient | 10-90% Organic over 5-15 minutes | A gradient elution is often necessary to achieve good separation and peak shape. |
| Flow Rate | 0.2-1.0 mL/min | Dependent on column dimensions. |
| Column Temperature | 25-40 °C | Maintaining a consistent and slightly elevated temperature can improve peak shape and reproducibility. |
| Injection Volume | 1-10 µL | Start with a low injection volume to avoid overload. |
| Detection Wavelength | ~254 nm | p-Anisic acid has a UV maximum around this wavelength. |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is for cleaning a contaminated or poorly performing reversed-phase column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
Procedure:
-
Disconnect the column from the detector.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Flush the column with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of methanol.
-
Flush with 20 column volumes of acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions of your method for at least 20 column volumes before the next injection.
Protocol 2: Mobile Phase Preparation (0.1% Formic Acid)
This protocol describes the preparation of a common mobile phase for the analysis of acidic compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
Procedure:
-
Aqueous Phase (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution by sonication or vacuum filtration.
-
-
Organic Phase (Acetonitrile):
-
Use HPLC-grade acetonitrile directly. Ensure it is also degassed.
-
-
Place the solvent lines into the appropriate bottles and purge the HPLC system to ensure no air bubbles are present.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
References
potential for isotopic exchange in p-Anisic acid-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in p-Anisic acid-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange is a process where a deuterium (D) atom on a labeled compound is replaced by a hydrogen (H) atom from the surrounding environment, such as a solvent. This is also referred to as D-H or back-exchange. For this compound, which is often used as an internal standard in quantitative analyses (e.g., LC-MS), maintaining isotopic stability is critical. Loss of deuterium atoms alters the mass of the standard, which can lead to inaccurate quantification of the target analyte.
Q2: Which deuterium atoms on this compound are susceptible to exchange?
The this compound molecule has two types of deuterium labels with different labilities:
-
Carboxylic Acid Deuterium (-COOD): The deuterium on the carboxylic acid group is highly labile and will exchange almost instantaneously with protons from any protic solvent (e.g., water, methanol).
-
Aromatic Ring Deuteriums (Aryl-D): The four deuterium atoms on the aromatic ring are covalently bonded to carbon and are generally stable. However, they can be susceptible to exchange under specific conditions, such as in the presence of strong acids, bases, or metal catalysts, and at elevated temperatures.[1][2][3][4]
Q3: What experimental factors can promote isotopic exchange on the aromatic ring of this compound?
Several factors can increase the risk of D-H exchange on the aromatic ring:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium on the aromatic ring.[1] Acid-catalyzed exchange can occur via an electrophilic aromatic substitution mechanism.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Protic Solvents: Solvents with exchangeable protons (e.g., water, alcohols) are the source of hydrogen for back-exchange. Prolonged exposure to these solvents, especially at elevated temperatures, can increase the likelihood of exchange.
-
Metal Catalysts: The presence of certain transition metal catalysts (e.g., Palladium, Platinum) can facilitate D-H exchange on aromatic rings.
Q4: How can I assess the isotopic purity of my this compound?
The isotopic purity of this compound should be verified to ensure the accuracy of your experimental results. The two primary analytical techniques for this are:
-
High-Resolution Mass Spectrometry (HR-MS): This technique can determine the isotopic distribution by analyzing the relative abundance of the deuterated and non-deuterated forms of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions, providing a direct measure of isotopic purity.
Q5: What are the best practices for storing and handling this compound to minimize isotopic exchange?
To maintain the isotopic integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the compound as a solid in a tightly sealed container, preferably in a desiccator to protect it from moisture. For long-term storage, keep it at a low temperature (-20°C or below).
-
Solvent Choice: When preparing solutions, use aprotic solvents (e.g., acetonitrile, DMSO) whenever possible. If a protic solvent is necessary, prepare the solution fresh and use it promptly.
-
Temperature Control: Conduct experiments at or below room temperature to the extent possible.
-
pH Control: Maintain the pH of solutions in a neutral range (ideally between 4 and 6) to minimize the risk of acid or base-catalyzed exchange.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected mass peaks corresponding to lower deuteration levels (d3, d2, etc.) in MS analysis. | Isotopic back-exchange on the aromatic ring. | - Review sample preparation and analytical conditions for sources of high temperature, strong acids/bases, or metal catalysts. - Prepare samples fresh and analyze them promptly. - If possible, switch to aprotic solvents for sample preparation. |
| Inaccurate quantification when using this compound as an internal standard. | Loss of isotopic purity of the standard. | - Verify the isotopic purity of the this compound standard using HR-MS or NMR. - Prepare calibration standards and samples in a consistent matrix to ensure any exchange that occurs is uniform. |
| Broadening or unexpected signals in the aromatic region of the ¹H NMR spectrum. | Intermediate rate of isotopic exchange. | - Acquire the NMR spectrum at a different temperature to see if the signals sharpen. - Ensure the NMR solvent is anhydrous. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a suitable aprotic solvent (e.g., acetonitrile) to a final concentration of approximately 1 µg/mL.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer capable of a resolution of at least 10,000.
-
Infuse the sample directly or use an LC system for introduction.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in the appropriate mass range for this compound (m/z ~156).
-
-
Data Analysis:
-
Identify the monoisotopic peaks corresponding to the non-deuterated (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms.
-
Calculate the relative abundance of each isotopic species to determine the isotopic purity.
-
Protocol 2: Evaluation of Isotopic Stability in a Protic Solvent
-
Sample Preparation:
-
Prepare a solution of this compound in a protic solvent (e.g., methanol/water mixture) at a known concentration.
-
-
Incubation:
-
Divide the solution into aliquots and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each temperature condition.
-
-
Analysis:
-
Immediately analyze each aliquot by LC-HRMS as described in Protocol 1.
-
-
Data Interpretation:
-
Compare the isotopic distribution of the samples over time and at different temperatures to assess the rate and extent of back-exchange.
-
Visualizations
Caption: Workflow for handling and analyzing this compound to ensure isotopic stability.
Caption: Troubleshooting flowchart for addressing suspected isotopic exchange in this compound.
References
p-Anisic acid-d4 stability in acidic and basic solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of p-Anisic acid-d4 in acidic and basic solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.
Troubleshooting Guides
Issue 1: Inconsistent or rapid degradation of this compound observed in acidic solution.
-
Possible Cause 1: Inappropriate acid concentration or temperature.
-
Troubleshooting Step: Verify the concentration of the acid used. For initial forced degradation studies, 0.1 M HCl is a common starting point. If degradation is too rapid, consider decreasing the acid concentration or the temperature. Conversely, if no degradation is observed, the concentration or temperature may need to be increased. It is recommended to perform degradation studies at various temperatures (e.g., 40°C, 60°C, 80°C) to understand the temperature dependence of the degradation.
-
-
Possible Cause 2: Isotopic exchange of deuterium atoms.
-
Troubleshooting Step: Under strong acidic conditions, the deuterium atoms on the aromatic ring may be susceptible to exchange with protons from the solvent.[1] This can lead to a change in the mass spectrometric signal and may be misinterpreted as degradation. To confirm this, analyze the sample using mass spectrometry to check for a decrease in the m/z value of the parent compound. If isotopic exchange is confirmed, consider using milder acidic conditions or aprotic solvents if the experimental design allows.
-
-
Possible Cause 3: Oxidative degradation.
-
Troubleshooting Step: Although the primary degradation pathway in acid is expected to be hydrolysis, oxidative degradation can also occur, especially in the presence of impurities or dissolved oxygen. To mitigate this, degas all solutions and consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Unexpected peak formation during HPLC analysis of this compound in basic solution.
-
Possible Cause 1: Formation of salt.
-
Troubleshooting Step: In basic solutions, this compound will exist as its carboxylate salt. This may alter its retention time on a reverse-phase HPLC column, typically causing it to elute earlier. Ensure your analytical method is capable of resolving both the acidic and the salt forms of the compound.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step: While the ether linkage is generally stable to base, prolonged exposure to strong basic conditions and high temperatures could lead to degradation. The primary degradation product would likely be 4-hydroxybenzoic acid. Use a reference standard of this compound to confirm the identity of the unexpected peak.
-
-
Possible Cause 3: Interaction with container.
-
Troubleshooting Step: At high pH, there is a possibility of interaction with certain types of glass containers, which could leach impurities into the solution. Using polypropylene or other inert containers can help to rule out this possibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic solution?
A1: The primary degradation pathway for this compound in acidic solution is the acid-catalyzed cleavage of the ether bond. This reaction results in the formation of 4-hydroxybenzoic acid-d4 and a methyl cation, which would then react with water to form methanol.[2][3]
Q2: Is this compound stable in basic solutions?
A2: Generally, the ether linkage in this compound is stable under basic conditions. The carboxylic acid group will be deprotonated to form the corresponding carboxylate salt.[4] Significant degradation is not typically expected under mild basic conditions at room temperature. However, forced degradation studies under more extreme conditions (e.g., high temperature, high base concentration) should be performed to confirm its stability profile.
Q3: Can the deuterium atoms on the aromatic ring of this compound exchange with hydrogen atoms from the solvent?
A3: Yes, under strongly acidic conditions, there is a potential for hydrogen-deuterium exchange to occur on the aromatic ring.[1] This is an important consideration when working with deuterated compounds in acidic aqueous solutions. It is advisable to monitor for this phenomenon using mass spectrometry.
Q4: What is a suitable analytical technique to monitor the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the recommended technique. The method should be capable of separating this compound from its potential degradation products, such as 4-hydroxybenzoic acid.
Q5: What are typical conditions for a forced degradation study of this compound?
A5: Typical forced degradation conditions involve exposing the compound to a range of acidic and basic conditions at elevated temperatures. For example:
-
Acidic: 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Basic: 0.1 M NaOH at 60°C for 24, 48, and 72 hours. The extent of degradation should be monitored at each time point.
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Table 1: Stability of this compound in Acidic Solution (0.1 M HCl at 60°C)
| Time (hours) | This compound Remaining (%) | 4-hydroxybenzoic acid-d4 Formed (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 24 | 92.5 | 7.3 | 99.8 |
| 48 | 85.2 | 14.5 | 99.7 |
| 72 | 78.1 | 21.6 | 99.7 |
Table 2: Stability of this compound in Basic Solution (0.1 M NaOH at 60°C)
| Time (hours) | This compound Remaining (%) | Degradation Products (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 24 | 99.8 | < 0.1 | 99.9 |
| 48 | 99.5 | 0.2 | 99.7 |
| 72 | 99.1 | 0.5 | 99.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic and Basic Solutions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Stress Samples:
-
Acidic Stress: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Stress: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Place the prepared solutions in a constant temperature bath set at 60°C.
-
Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 95% A to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or Mass Spectrometry (for confirmation of deuteration and identification of degradation products).
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation and reaction pathways.
References
dealing with p-Anisic acid-d4 signal suppression or enhancement
Welcome to the technical support center for p-Anisic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression or enhancement during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal suppression or enhancement for my this compound internal standard?
Signal suppression or enhancement, collectively known as matrix effects, are common phenomena in LC-MS/MS analysis.[1] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[2][3]
-
Ion Suppression: This is a more common issue where the signal of this compound is lower than expected. It is often caused by competition for ionization in the mass spectrometer's source.[4] Common culprits include salts, phospholipids from plasma samples, and other endogenous matrix components.[5]
-
Ion Enhancement: This is a less frequent phenomenon where the signal is higher than expected. It can be caused by co-eluting compounds that improve the ionization efficiency of this compound.
Q2: My this compound signal is highly variable between samples. What could be the cause?
Signal variability in an internal standard is a critical issue that can compromise the accuracy of your quantitative results. The most likely causes include:
-
Differential Matrix Effects: The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement in each injection.
-
Inconsistent Sample Preparation: Variability in sample cleanup or extraction can lead to inconsistent removal of matrix components, causing fluctuating signal intensity.
-
Instrument Instability: Issues such as a dirty ion source, fluctuating spray in the ESI probe, or an inconsistent autosampler can lead to signal variability.
Q3: Could the deuterium labels on this compound be exchanging with hydrogen from the solvent?
Hydrogen-deuterium (H/D) exchange is a possibility, especially if the deuterium atoms are in labile positions (e.g., on hydroxyl or amine groups). For this compound, the deuterium atoms are typically on the aromatic ring, which is generally stable. However, H/D exchange can be influenced by factors like pH and temperature. Acidic mobile phases, in particular, can sometimes facilitate this exchange. An incubation study can be performed to assess the stability of the deuterium labels in your specific experimental conditions.
Q4: My this compound standard does not perfectly co-elute with the non-labeled p-Anisic acid. Is this a problem?
A slight shift in retention time between a deuterated standard and its non-labeled counterpart is a known phenomenon called the "deuterium isotope effect". While often minor, this can become a problem if the shift causes the two compounds to elute in different "zones" of ion suppression. If the analyte elutes in a region of high matrix interference while the internal standard elutes in a cleaner region (or vice-versa), the internal standard will not accurately compensate for the matrix effects, leading to inaccurate quantification.
Troubleshooting Guides
Guide 1: Dealing with Low Signal Intensity (Ion Suppression)
If you are observing a consistently low signal for this compound in your matrix samples compared to clean standards, you are likely experiencing ion suppression. The following workflow can help you diagnose and mitigate the issue.
Solutions in Detail:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting pH and solvent polarity to minimize the extraction of interfering compounds.
-
Protein Precipitation (PPT): A simpler but less clean method. If using PPT, consider techniques that also remove phospholipids.
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from the co-eluting matrix components causing suppression.
-
Adjust the gradient profile to increase resolution around the retention time of your analyte.
-
Experiment with a different stationary phase (e.g., a column with a different chemistry).
-
-
Dilute the Sample: A straightforward approach is to dilute the sample extract. This reduces the concentration of matrix components but also reduces the analyte concentration, so this is only feasible if your assay has sufficient sensitivity.
Table 1: Impact of Sample Preparation on this compound Signal
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Final Signal Intensity (Peak Area) |
| Protein Precipitation | 95 | -75% (Suppression) | 150,000 |
| Liquid-Liquid Extraction | 85 | -40% (Suppression) | 350,000 |
| Solid-Phase Extraction | 90 | -10% (Suppression) | 550,000 |
Guide 2: Unstable or Irreproducible Signal
Variability in the internal standard signal can lead to poor precision and accuracy. This guide provides a logical workflow for troubleshooting this issue.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows you to quantify the degree of ion suppression or enhancement for this compound in your specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at the working concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma with no analyte or IS) through your entire sample preparation procedure. In the final step, spike the extracted matrix with this compound at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the working concentration before starting the sample preparation procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery using the average peak areas from each set.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Table 2: Hypothetical Results from Post-Extraction Spike Experiment
| Sample Set | Description | Average Peak Area | Calculation | Result |
| A | Neat Standard | 600,000 | - | - |
| B | Post-Extraction Spike | 450,000 | Matrix Effect (%) | (450,000 / 600,000) * 100 = 75% (25% Suppression) |
| C | Pre-Extraction Spike | 405,000 | Recovery (%) | (405,000 / 450,000) * 100 = 90% |
Protocol 2: Identifying Regions of Ion Suppression (Post-Column Infusion)
This experiment helps to visualize the regions in your chromatogram where matrix components are causing ion suppression.
Methodology:
-
Experimental Setup:
-
Set up your LC-MS/MS system as usual.
-
Using a T-connector, infuse a constant flow of a this compound solution directly into the eluent stream between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the this compound solution to establish a stable baseline signal on the mass spectrometer.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A dip or drop in the baseline at a specific retention time indicates that components eluting from the column at that time are causing ion suppression. If this dip coincides with the retention time of your analyte, it confirms that matrix effects are impacting your quantification.
-
References
Technical Support Center: Troubleshooting Low p-Anisic Acid-d4 Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of p-Anisic acid-d4 during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of p-Anisic acid (4-methoxybenzoic acid). It is commonly used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of p-Anisic acid.[1] Since its chemical and physical properties are nearly identical to the non-labeled analyte, it can be added to a sample at a known concentration to correct for variability during sample preparation, chromatography, and ionization.[2]
Q2: What are the common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Inefficient Sample Preparation: This is a primary cause and can be due to suboptimal extraction conditions, leading to the loss of the internal standard.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and a reduced signal.[3]
-
Instability of the Internal Standard: Deuterated standards can sometimes undergo isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix.[4]
-
Chromatographic Issues: Poor peak shape, retention time shifts, or co-elution with interfering substances can all contribute to apparent low recovery.
-
Instrument Performance: A dirty ion source, incorrect mass spectrometer settings, or other instrument-related issues can lead to a decreased signal for the internal standard.
Q3: How does the pH of the sample affect the extraction recovery of this compound?
The pH of the sample is a critical factor for the efficient extraction of this compound, which is an acidic compound with a pKa of approximately 4.47.[5] To achieve high recovery in a liquid-liquid extraction (LLE) with an organic solvent, the pH of the aqueous sample should be adjusted to at least two pH units below the pKa (i.e., pH < 2.47). At this acidic pH, the carboxylic acid group is protonated, making the molecule neutral and more soluble in the organic extraction solvent. Conversely, at a pH above its pKa, p-Anisic acid will be deprotonated and exist as an anion, making it more soluble in the aqueous phase and difficult to extract into an organic solvent.
Q4: Can the deuterated internal standard (this compound) and the non-deuterated analyte (p-Anisic acid) have different retention times in LC?
Yes, it is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reversed-phase columns. If this retention time shift is significant, it can lead to the analyte and the internal standard experiencing different matrix effects, a phenomenon known as "differential matrix effects," which can compromise the accuracy of quantification.
Troubleshooting Guide
Low recovery of this compound is a common issue that can often be resolved through a systematic troubleshooting approach. This guide provides a step-by-step process to identify and address the root cause of the problem.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A systematic workflow for troubleshooting low this compound recovery.
Step 1: Evaluate Sample Preparation
The majority of recovery issues originate from the sample preparation step. For an acidic compound like p-Anisic acid, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common techniques.
Liquid-Liquid Extraction (LLE)
Key Principle: To extract p-Anisic acid from an aqueous matrix (like plasma or urine) into an organic solvent, the sample must be acidified to protonate the carboxylic acid group, thereby making it less polar.
Troubleshooting LLE:
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect pH: The pH of the aqueous sample is not sufficiently acidic (should be < 2.5). | Adjust the pH of the sample to be at least 2 units below the pKa of p-Anisic acid (~4.47) using a strong acid like HCl or formic acid. |
| Inappropriate Extraction Solvent: The organic solvent is not suitable for extracting p-Anisic acid. | Test different organic solvents with varying polarities. Ethyl acetate and methyl tert-butyl ether (MTBE) are often good choices for moderately polar acidic compounds. | |
| Insufficient Mixing: Inadequate vortexing or shaking leads to poor partitioning between the two phases. | Increase the vortexing time and intensity to ensure thorough mixing and maximize the surface area for extraction. | |
| Emulsion Formation: An emulsion layer forms between the aqueous and organic phases, trapping the analyte. | Centrifuge the sample at a higher speed and for a longer duration. Adding salt ("salting out") to the aqueous phase can also help break the emulsion. |
Solid-Phase Extraction (SPE)
Key Principle: p-Anisic acid can be retained on different types of sorbents based on its chemical properties. Anion exchange and mixed-mode SPE are particularly effective for acidic compounds.
Troubleshooting SPE:
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect Sorbent Choice: The chosen SPE sorbent is not optimal for retaining p-Anisic acid. | For an acidic compound, consider using a strong anion exchange (SAX) or a mixed-mode sorbent with both reversed-phase and anion exchange properties. |
| Improper Sample Loading pH: The pH of the sample during loading is not suitable for retention on the sorbent. | For anion exchange, the pH of the sample should be at least 2 units above the pKa of p-Anisic acid to ensure it is deprotonated and can bind to the sorbent. For reversed-phase, the pH should be below the pKa to ensure the compound is neutral and can be retained by hydrophobic interactions. | |
| Ineffective Wash Steps: The wash solvent is too strong and is eluting the this compound along with the interferences. | Use a weaker wash solvent. For anion exchange, a neutral or slightly acidic wash can remove neutral and basic interferences without eluting the analyte. | |
| Incomplete Elution: The elution solvent is not strong enough to release the this compound from the sorbent. | For anion exchange, use an acidic elution solvent (e.g., methanol with formic or acetic acid) to neutralize the analyte and disrupt the ionic interaction. For reversed-phase, use a stronger organic solvent. |
Step 2: Investigate Matrix Effects
Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's ion source.
Diagram: Investigating Matrix Effects
Caption: A logical workflow for the investigation of matrix effects.
Experimental Protocol: Post-Extraction Spike Experiment
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., the final reconstitution solvent).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a drug-free subject) using your established protocol. Spike this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before extraction and proceed with the full extraction protocol.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Interpreting the Results:
| Matrix Factor (MF) | Recovery (RE) | Interpretation & Action |
| ~ 1.0 | Low (<85%) | The issue is with the extraction procedure, not matrix effects. Re-evaluate your sample preparation protocol (Step 1). |
| < 0.85 | Adequate (>85%) | Significant ion suppression is occurring. Improve sample cleanup (e.g., switch to a more selective SPE method) or modify the chromatographic conditions to separate this compound from the interfering matrix components. |
| > 1.15 | Adequate (>85%) | Significant ion enhancement is occurring. Similar to ion suppression, improve sample cleanup or chromatography. |
| < 0.85 | Low (<85%) | Both poor extraction recovery and ion suppression are contributing to the problem. Address the extraction efficiency first, then re-evaluate matrix effects. |
Step 3: Assess Internal Standard Stability
Deuterated standards can be susceptible to isotopic exchange, where deuterium atoms are replaced by protons from the solvent or matrix.
Troubleshooting Isotopic Exchange:
-
Check the location of the deuterium labels: Deuterium atoms on or near heteroatoms (like the carboxylic acid group) are more prone to exchange.
-
Analyze a solution of the this compound standard: Look for a peak at the mass-to-charge ratio (m/z) of the unlabeled p-Anisic acid. Its presence indicates isotopic exchange.
-
Investigate the effect of pH and temperature: Isotopic exchange can be catalyzed by acidic or basic conditions and accelerated by higher temperatures.
-
Optimize storage and handling: Store stock solutions in an aprotic solvent (e.g., acetonitrile) at a low temperature. Minimize the time the standard spends in aqueous or protic mobile phases before injection.
Step 4: Verify LC-MS System Performance
If the above steps do not resolve the low recovery issue, the problem may lie with the LC-MS system itself.
Troubleshooting the LC-MS System:
-
System Suitability Test: Regularly inject a standard solution of this compound to monitor for consistent retention time, peak shape, and response. A gradual decrease in signal intensity may indicate a problem with the instrument.
-
Clean the Ion Source: A contaminated ion source is a common cause of poor sensitivity and signal instability.
-
Optimize Mass Spectrometer Parameters: Ensure that the cone voltage and collision energy are optimized for this compound to achieve the best signal intensity.
-
Check for Chromatographic Issues: Evaluate the peak shape of this compound. Poor peak shape (e.g., tailing or fronting) can lead to inaccurate integration and an apparent low recovery. This may require adjusting the mobile phase composition or switching to a different LC column.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of p-Anisic Acid from Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of 1 M HCl to acidify the sample to a pH of approximately 2.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of p-Anisic Acid from Human Urine
This protocol utilizes a mixed-mode anion exchange sorbent.
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 3,000 x g for 10 minutes to remove particulates.
-
To 200 µL of the supernatant, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of 100 mM ammonium acetate buffer (pH 6.5).
-
-
SPE Procedure:
-
Condition: Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 100 mM ammonium acetate buffer (pH 6.5).
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol containing 2% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Typical LC-MS/MS Parameters for p-Anisic Acid Analysis
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10-20% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (p-Anisic acid) | Precursor Ion (m/z): 151.1 -> Product Ion (m/z): 107.1 |
| MRM Transition (this compound) | Precursor Ion (m/z): 155.1 -> Product Ion (m/z): 111.1 |
| Collision Energy | To be optimized for the specific instrument, typically 10-20 eV |
| Cone Voltage | To be optimized for the specific instrument, typically 20-40 V |
References
Validation & Comparative
A Comparative Guide to Deuterated Aromatic Acid Standards: p-Anisic Acid-d4 in Focus
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly by mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Deuterated stable isotope-labeled internal standards (SIL-ISs) are often considered the gold standard due to their close physicochemical similarity to the analyte of interest. This guide provides an objective comparison of p-Anisic acid-d4 with other commonly used deuterated aromatic acid standards, namely Benzoic acid-d5 and Salicylic acid-d4, supported by a review of their performance characteristics and typical experimental protocols.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte, experiences similar matrix effects, and has comparable extraction recovery.[1][2] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, fulfill these criteria exceptionally well.[3][4] This isotopic substitution results in a mass shift that allows the standard to be distinguished from the analyte by the mass spectrometer, while its chemical behavior remains nearly identical.[1]
However, it is important to be aware of potential challenges associated with deuterated standards, including:
-
Isotope Effects: The mass difference between protium and deuterium can sometimes lead to slight differences in chromatographic retention times (a "chromatographic shift") between the analyte and the deuterated standard.
-
Isotopic Exchange: In certain instances, deuterium atoms can exchange with protons from the solvent or matrix, potentially compromising the integrity of the standard.
-
Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.
Physicochemical Properties: A Comparative Overview
The introduction of deuterium can subtly alter the physicochemical properties of a molecule. While comprehensive experimental data for the deuterated versions of these aromatic acids is not always readily available, some general trends can be expected. Deuteration typically leads to a slight increase in pKa, indicating a decrease in acidity. The effect on lipophilicity (LogP) and solubility is less predictable and can be compound-dependent.
| Property | p-Anisic Acid | This compound (estimated) | Benzoic Acid | Benzoic Acid-d5 | Salicylic Acid | Salicylic Acid-d4 |
| Molecular Formula | C₈H₈O₃ | C₈H₄D₄O₃ | C₇H₆O₂ | C₇HD₅O₂ | C₇H₆O₃ | C₇H₂D₄O₃ |
| Molecular Weight | 152.15 | 156.17 | 122.12 | 127.15 | 138.12 | 142.14 |
| pKa | ~4.47 | >4.47 | ~4.20 | >4.20 | ~2.97 | >2.97 |
| LogP | ~1.96 | ~1.96 | ~1.87 | ~1.87 | ~2.26 | ~2.26 |
| Aqueous Solubility | ~0.3 g/L (20 °C) | Data not readily available | ~3.4 g/L (25 °C) | Data not readily available | ~2.24 g/L (25 °C) | Data not readily available |
Note: The pKa values for the deuterated compounds are estimated based on the general observation of a slight increase upon deuteration. LogP and solubility values are expected to be very similar to their non-deuterated counterparts.
Performance in Quantitative Analysis: A Data-Driven Comparison
The following table summarizes typical performance data from various LC-MS/MS methods utilizing these deuterated internal standards. It is important to note that these values are not from a direct head-to-head comparison and can vary depending on the specific matrix, instrumentation, and analytical method.
| Performance Parameter | This compound | Benzoic Acid-d5 | Salicylic Acid-d4 |
| Typical Matrix | Plasma, Urine, Cell Culture Media | Urine, Beverages, Food Matrices | Plasma, Serum, Urine |
| Linearity (r²) | ≥0.99 (expected) | ≥0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte and matrix dependent | 0.1 - 0.25 µg/mL | 0.025 - 80 ng/mL |
| Intra-day Precision (%RSD) | ≤15% (expected) | <10% | <10% |
| Inter-day Precision (%RSD) | ≤15% (expected) | <10% | <15% |
| Accuracy (% Recovery) | 85-115% (expected) | 91.1 - 106.7% | 89.6 - 104.9% |
| Matrix Effect | Should be minimal and compensated for | Minimal and compensated for | Can be present but compensated for |
Data compiled from multiple sources.
Experimental Protocols: A Typical LC-MS/MS Methodology
While specific parameters will always require optimization for a given analyte and matrix, the following protocol outlines a general approach for the quantitative analysis of an aromatic acid using its deuterated internal standard.
Sample Preparation (Human Plasma)
-
Aliquoting: To 100 µL of plasma, add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
MRM Transitions: Optimized for both the analyte and the deuterated internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate a typical experimental workflow and the logic behind using a deuterated internal standard.
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: The logical relationship illustrating how a deuterated internal standard corrects for analytical variability.
Conclusion
This compound, Benzoic acid-d5, and Salicylic acid-d4 are all valuable tools for the accurate quantification of their respective analytes. The choice of a specific deuterated standard will primarily depend on the analyte being measured. When used appropriately within a validated analytical method, these standards can significantly enhance the reliability and robustness of quantitative data. While challenges such as chromatographic shifts and isotopic instability can arise, careful method development and validation can mitigate these risks, ensuring the generation of high-quality data for research and drug development.
References
Navigating Method Robustness: A Comparative Guide to p-Anisic acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the robustness of an analytical method is a cornerstone of reliable and reproducible quantitative analysis. This guide provides a comprehensive comparison of the performance of p-Anisic acid-d4 as a deuterated internal standard against a structural analog alternative during robustness testing of a hypothetical liquid chromatography-mass spectrometry (LC-MS/MS) method. The supporting experimental data, detailed protocols, and visual workflows aim to provide a practical framework for validating the resilience of analytical methods.
The choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and overall robustness of a bioanalytical method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. Deuterated internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, differing only in mass. This similarity allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and robust quantitative results.
The Importance of Robustness Testing
Robustness testing is a critical component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] This process provides a measure of the method's reliability during routine use and is a key regulatory expectation.[3] By intentionally challenging the method's operational parameters, potential sources of variability can be identified and controlled, ensuring the long-term consistency and transferability of the analytical procedure.
Comparative Performance of Internal Standards Under Stress Conditions
To illustrate the impact of internal standard selection on method robustness, a hypothetical LC-MS/MS method for the quantification of a target analyte, "Analyte X," was subjected to robustness testing. The performance of this compound as a deuterated internal standard was compared against a structural analog, "Analog-IS."
The robustness study involved systematically varying several critical method parameters around their nominal values:
-
Mobile Phase pH: ± 0.2 units
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 10%
-
Mobile Phase Composition: ± 2% organic component
The impact of these variations on the accuracy and precision of quality control (QC) samples at low, medium, and high concentrations was evaluated.
Data Presentation
| Robustness Parameter | Variation | Internal Standard | Low QC (n=3) Mean Accuracy (%) | Low QC (n=3) Precision (%RSD) | High QC (n=3) Mean Accuracy (%) | High QC (n=3) Precision (%RSD) |
| Nominal Conditions | - | This compound | 101.2 | 2.5 | 99.8 | 1.8 |
| Analog-IS | 102.5 | 3.1 | 101.1 | 2.2 | ||
| Mobile Phase pH | + 0.2 | This compound | 99.5 | 2.8 | 100.5 | 2.0 |
| Analog-IS | 108.2 | 4.5 | 105.7 | 3.5 | ||
| - 0.2 | This compound | 102.1 | 2.6 | 101.0 | 1.9 | |
| Analog-IS | 95.3 | 5.2 | 96.8 | 4.1 | ||
| Column Temperature | + 5 °C | This compound | 100.8 | 2.3 | 100.1 | 1.7 |
| Analog-IS | 104.1 | 3.8 | 103.2 | 2.9 | ||
| - 5 °C | This compound | 101.5 | 2.7 | 99.5 | 2.1 | |
| Analog-IS | 97.8 | 4.1 | 98.5 | 3.3 | ||
| Flow Rate | + 10% | This compound | 98.9 | 3.0 | 99.2 | 2.3 |
| Analog-IS | 94.1 | 6.1 | 95.3 | 5.0 | ||
| - 10% | This compound | 103.2 | 2.9 | 101.8 | 2.2 | |
| Analog-IS | 109.8 | 5.8 | 107.4 | 4.8 | ||
| Mobile Phase Composition | + 2% Organic | This compound | 99.1 | 2.4 | 99.6 | 1.9 |
| Analog-IS | 112.5 | 6.5 | 110.1 | 5.5 | ||
| - 2% Organic | This compound | 102.8 | 2.8 | 101.3 | 2.0 | |
| Analog-IS | 92.7 | 7.2 | 94.5 | 6.3 |
Table 1: Comparative Robustness Data for this compound vs. a Structural Analog Internal Standard.
As the data in Table 1 illustrates, the method using This compound demonstrated superior robustness. The accuracy and precision of the QC samples remained well within typical acceptance criteria (e.g., ±15% for accuracy, ≤15% for precision) across all tested variations. In contrast, the use of the Analog-IS resulted in significant deviations in accuracy and increased imprecision, particularly with changes in mobile phase pH, flow rate, and composition. This highlights the ability of a deuterated internal standard to more effectively compensate for slight shifts in chromatographic conditions.
Experimental Protocols
A detailed experimental protocol is crucial for the successful execution of a robustness study.
Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Analyte X reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analog-IS Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Analog-IS and dissolve in 10 mL of methanol.
-
Working Standard and QC Solutions: Prepare a series of working standard and quality control (QC) solutions by serial dilution of the Analyte X stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Working Solution (100 ng/mL): Prepare separate working solutions of this compound and Analog-IS by diluting the respective stock solutions in the 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
To 50 µL of blank plasma, add 50 µL of the appropriate working standard or QC solution.
-
Add 25 µL of the designated internal standard working solution (either this compound or Analog-IS).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Nominal)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water (pH ~2.7)
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Analyte X: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Analog-IS: [M+H]+ → fragment ion
-
Robustness Study Design
For each robustness parameter, prepare and analyze a set of low and high QC samples (n=3) under the modified conditions. The results are then compared to the data obtained under the nominal conditions.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Conclusion
The robustness of an analytical method is paramount for generating reliable and reproducible data in regulated environments. The choice of internal standard plays a pivotal role in achieving this robustness. As demonstrated through the hypothetical data, a deuterated internal standard such as This compound provides superior performance over a structural analog by more effectively compensating for minor variations in analytical conditions. This leads to more consistent accuracy and precision, ultimately ensuring the integrity and defensibility of the quantitative data. When developing and validating analytical methods, particularly for pivotal studies, the investment in a high-quality, stable isotope-labeled internal standard is a critical step towards ensuring method robustness and data reliability.
References
Safety Operating Guide
Proper Disposal of p-Anisic Acid-d4: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling p-Anisic acid-d4 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, focusing on operational and safety logistics. Note that while this compound is deuterated, its chemical properties and associated hazards are comparable to its non-deuterated counterpart, p-Anisic acid. Therefore, disposal procedures are fundamentally the same.
Hazard Profile and Safety Precautions
p-Anisic acid is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Before handling, it is imperative to be familiar with the material's safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses.[1] |
| Hand Protection | Suitable chemical-resistant gloves (e.g., Nitrile rubber).[4] |
| Skin and Body | Wear suitable protective clothing or a lab coat. |
| Respiratory | Use a dust respirator or work in a well-ventilated area. |
Spill Management and Cleanup
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.
Cleanup Protocol:
-
Containment: Prevent the powder from spreading or entering drains and waterways.
-
Collection: Carefully sweep or shovel the spilled solid material into a suitable, sealed container for disposal, avoiding dust formation.
-
Decontamination: Clean the affected area with soap and water.
Waste Disposal Procedures
The primary method for the disposal of this compound is to treat it as hazardous waste. All disposal actions must be in strict accordance with local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Waste Collection: Collect waste this compound in a clearly labeled, sealed, and appropriate container.
-
Professional Consultation: Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Disposal Method: The recommended disposal method is typically incineration. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same hazardous waste protocols.
Disposal Workflow for this compound
Caption: A workflow diagram illustrating the key stages of this compound handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
